4,5-Dichloropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAQLWJVYODCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444624 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-68-6 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloropyridin-2-amine
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4,5-Dichloropyridin-2-amine, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data and outlines a plausible experimental approach for its synthesis, in the absence of a publicly available detailed protocol.
Core Molecular and Physical Properties
This compound is a dichlorinated aminopyridine with the molecular formula C₅H₄Cl₂N₂. Its structure consists of a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and an amine group at the 2 position. The molecular weight and other key computed properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| IUPAC Name | This compound |
| CAS Number | 188577-68-6 |
| Predicted Boiling Point | 269.8 ± 35.0 °C |
| Predicted Density | 1.497 ± 0.06 g/cm³ |
| Predicted pKa | 3.63 ± 0.24 |
Synthesis Methodology
General Experimental Protocol: Amination of Trichloropyridine
A likely precursor for the synthesis of this compound is 2,4,5-trichloropyridine. The synthesis would involve the selective amination at the 2-position of the pyridine ring.
Materials:
-
2,4,5-trichloropyridine
-
Ammonia (aqueous or in a suitable organic solvent)
-
A polar, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction vessel suitable for elevated temperatures and pressures
Procedure:
-
In a sealed reaction vessel, dissolve 2,4,5-trichloropyridine in a suitable solvent such as DMF.
-
Add a molar excess of ammonia to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
-
The structure and purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Logical Workflow: Synthesis of Dichlorinated Aminopyridines
Dichlorinated aminopyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of these compounds often starts from a readily available pyridine derivative, which is then subjected to a series of reactions such as chlorination, nitration, and amination to introduce the desired functional groups at specific positions on the pyridine ring. The following diagram illustrates a generalized synthetic workflow for producing dichlorinated aminopyridine isomers.
Caption: Generalized synthetic workflow for dichlorinated aminopyridines.
This guide provides foundational knowledge on this compound for professionals engaged in chemical research and development. The provided data and conceptual synthetic pathway serve as a starting point for further investigation and application of this compound.
Technical Guide: Spectroscopic Analysis of Dichloropyridin-2-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4,5-Dichloropyridin-2-amine (CAS No. 188577-68-6) did not yield a complete dataset. The information presented in this guide is based on theoretical predictions for this compound and includes example data for the closely related isomer, 2-Amino-3,5-dichloropyridine , for illustrative purposes only. This example data should not be used as a substitute for experimental data for this compound.
Predicted Spectral Data for this compound
Based on its structure, the following spectral characteristics are anticipated for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and a broad signal for the amine protons.
-
The proton at position 3 (adjacent to the amino group) would likely appear as a singlet.
-
The proton at position 6 would also appear as a singlet.
-
The two amine protons (-NH₂) would likely appear as a single broad singlet, which would be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring, as they are in different chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-Cl functional groups.
-
N-H stretching: Symmetric and asymmetric stretches for the primary amine group are expected in the region of 3300-3500 cm⁻¹.
-
C-Cl stretching: A strong absorption band corresponding to the C-Cl bond stretching is expected in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should provide the molecular weight and information about the isotopic distribution.
-
Molecular Ion (M⁺): The nominal molecular weight of C₅H₄Cl₂N₂ is 162 g/mol .
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion is expected. Natural chlorine has two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a cluster of peaks for the molecular ion:
-
M⁺ (containing two ³⁵Cl atoms)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺ (containing two ³⁷Cl atoms)
-
The expected relative intensity ratio of these peaks is approximately 9:6:1.
-
Spectral Data for 2-Amino-3,5-dichloropyridine (Illustrative Example)
The following tables summarize publicly available spectral data for the isomer 2-Amino-3,5-dichloropyridine (CAS No. 4214-74-8) . This data is provided as an example to illustrate the format of a spectral data sheet.
Table 1: ¹H NMR Data for 2-Amino-3,5-dichloropyridine[1]
| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (J) in Hz |
| 7.938 | Doublet | H-4 | 2.2 |
| 7.501 | Doublet | H-6 | 2.2 |
| 4.90 | Broad Singlet | -NH₂ | N/A |
Note: Spectrum acquired in CDCl₃.
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid aromatic amine sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, the solvent peak is also commonly used for referencing.
Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is commonly used. A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer. Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. For less volatile compounds, techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) can be used.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
A Technical Guide to 4,5-Dichloropyridin-2-amine for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Purity, and Synthesis of a Key Chemical Intermediate
Introduction
4,5-Dichloropyridin-2-amine, also known as 2-Amino-4,5-dichloropyridine, is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a list of suppliers and their stated purities. Additionally, it outlines a detailed, illustrative experimental protocol for its synthesis and purification, based on available literature, to assist researchers in its practical application.
Commercial Availability and Purity
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound (CAS No. 188577-68-6) is available from a variety of commercial suppliers. The purity of the available material can vary, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of some commercial suppliers and their offered purities for this compound.
| Supplier | Stated Purity | CAS Number | Notes |
| Sigma-Aldrich | Not specified; buyer assumes responsibility to confirm purity.[1] | 188577-68-6 | Marketed as "AldrichCPR" for early discovery research.[1] |
| Fluorochem | 95.0%[2] | 188577-68-6 | |
| AChemBlock | 97%[3] | 188577-68-6 | |
| Guangdong Juda Chemical Industrial Co., Ltd. | 99.00%[4] | 188577-68-6 | |
| GIHI CHEMICALS CO., LIMITED | General claim of >99% for dietary supplements, not specific to this chemical.[5] | 188577-68-6 |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product specifications and availability.
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis and purification of this compound. These protocols are based on a synthesis route described in the patent literature and general principles of organic chemistry.
Synthesis of this compound
This procedure is based on the chlorination of 4-Chloro-2-aminopyridine using N-Chlorosuccinimide (NCS) as described in patent CA2786277A1.
Reaction Scheme:
Materials:
-
4-Chloro-2-aminopyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Chloro-2-aminopyridine (1.0 eq).
-
Add a sufficient volume of ethyl acetate to dissolve the starting material completely with stirring. A volume of approximately 500 mL per 0.01 mol of starting material has been reported.[6]
-
In a separate beaker, dissolve N-Chlorosuccinimide (1.05 eq) in ethyl acetate.
-
Transfer the NCS solution to an addition funnel and add it dropwise to the stirred solution of 4-Chloro-2-aminopyridine at room temperature over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.
Method 1: Recrystallization
-
Select an appropriate solvent or solvent system for recrystallization. Common choices for similar compounds include ethanol, ethyl acetate, or mixtures of a polar solvent with a non-polar anti-solvent like hexanes.
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent composition should be determined beforehand by TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quality Control and Sourcing Workflow
To ensure the quality and consistency of this compound for research and development, a systematic workflow for sourcing and verification is recommended. The following diagram illustrates a logical process for this workflow.
Caption: A logical workflow for sourcing and quality verification of this compound.
Conclusion
This compound is a readily available chemical intermediate with significant potential in the development of new chemical entities. This guide provides researchers and drug development professionals with a foundational understanding of its commercial availability and a practical, illustrative guide for its synthesis and purification. By following a systematic approach to sourcing and quality control, researchers can ensure the integrity of their starting materials, which is paramount for the success of their scientific endeavors.
References
- 1. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CA2786277A1 - Methods and compositions of targeted drug development - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Biological Activity of 4,5-Dichloropyridin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 4,5-Dichloropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent modulators of critical biological pathways. Derivatives of this core structure have demonstrated significant therapeutic potential, particularly as kinase inhibitors for oncology applications. This guide provides a comprehensive overview of their biological activity, focusing on their role as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of oncogenic signaling pathways. Detailed experimental methodologies, quantitative activity data, and visualizations of the relevant biological and experimental frameworks are presented to support ongoing research and development in this field.
Core Biological Activity: Kinase Inhibition
Derivatives built upon the 2-aminopyridine core, including the 4,5-dichloro substituted variant, have emerged as potent inhibitors of various protein kinases. A primary target of significant interest is CDK8, a component of the Mediator complex that regulates gene transcription.
CDK8 is a transcriptional cyclin-dependent kinase that has been identified as a potential therapeutic target in oncology. It plays a crucial role in modulating the output of several signaling pathways involved in cell proliferation and differentiation, including the Wnt/β-catenin pathway. In many cancers, such as colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated, leading to uncontrolled cell growth.
Derivatives of 2-aminopyridine have been designed to selectively inhibit CDK8. By binding to the kinase, these compounds block its catalytic activity, thereby preventing the phosphorylation of its downstream targets. This inhibition can suppress the activation of the Wnt/β-catenin pathway, leading to a reduction in the proliferation of cancer cells with high levels of CDK8 expression.
The signaling cascade is illustrated below. In the absence of an inhibitor, Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus, complexes with TCF/LEF transcription factors, and drives the expression of oncogenes like c-myc and cyclin D1. CDK8 acts as a coactivator in this process. Inhibition of CDK8 disrupts this transcriptional activation.
Caption: Inhibition of CDK8 by a 2-aminopyridine derivative blocks Wnt/β-catenin signaling.
Quantitative Data: In Vitro Potency
The efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference Cell Line(s) |
| 2-Amino-pyridine Derivative | Compound 29 | CDK8 | 46 | HCT-116 |
| Table 1: Inhibitory activity of a representative 2-amino-pyridine derivative against CDK8. |
Experimental Protocols
The discovery and characterization of these inhibitors involve a multi-step process, from chemical synthesis to biological evaluation.
The synthesis of 2-aminopyridine kinase inhibitors often involves a convergent strategy, coupling a core pyridine structure with various side chains to explore the structure-activity relationship (SAR).
Caption: General synthetic workflow for 2-aminopyridine derivatives.
Methodology:
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) is performed on a dihalopyridine starting material. This compound is reacted with an appropriate aryl boronic acid or organostannane reagent in the presence of a palladium catalyst and a base to install a key structural motif.
-
Nucleophilic Aromatic Substitution (SNAr): The remaining chlorine atom on the pyridine ring is displaced by a nucleophile, such as a primary or secondary amine. This reaction is typically carried out at elevated temperatures in a suitable solvent with a base.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
To determine the IC50 value of a test compound, a biochemical kinase assay is employed. Luminescence-based assays that quantify ATP consumption are common.
Principle: Kinase activity consumes ATP, converting it to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase's activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin system.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Prepare a solution of CDK8/CycC in kinase assay buffer and dispense into each well (except "no enzyme" controls).
-
Pre-incubation: Incubate the plate at room temperature for approximately 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of substrate and ATP in kinase assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent to all wells, which stops the kinase reaction and initiates the luminescent signal generation.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibition" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of targeted cancer therapies. Their demonstrated ability to potently and selectively inhibit CDK8 provides a clear mechanism for disrupting oncogenic signaling pathways, such as the Wnt/β-catenin cascade. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of these and other novel kinase inhibitors. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles, ultimately paving the way for clinical investigation. The exploration of this chemical scaffold against other kinase targets also remains a valuable avenue for future drug discovery efforts.
4,5-Dichloropyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridin-2-amine, also known as 2-amino-4,5-dichloropyridine, is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique structural motif, featuring a pyridine ring substituted with two chlorine atoms and an amino group, offers a versatile platform for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for selective and diverse chemical transformations, making it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal component in drug discovery and development.
Chemical Properties and Synthesis
The utility of this compound as a building block is underpinned by its distinct chemical properties. The presence of two chlorine atoms at positions 4 and 5, and an amino group at position 2 of the pyridine ring, provides multiple reactive sites for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 188577-68-6 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| Appearance | Solid |
| SMILES | C1=C(C(=C(N=C1)N)Cl)Cl |
| InChI | InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the chlorination of 2-amino-5-chloropyridine.
Experimental Protocol: Synthesis from 2-amino-5-chloropyridine
Materials:
-
2-amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Procedure:
-
To a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a solvent mixture of DMF and methanol (2.5:1 v/v, 5500 mL).
-
Add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide to the flask.
-
Heat the reaction mixture to 45 °C and stir for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, remove the solvent by distillation to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified product to obtain pure 2-amino-3,5-dichloropyridine.[1]
Table 2: Synthesis of this compound - Reaction Parameters
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity (GC) |
| 2-amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol (2.5:1) | 45 °C | 2.5 h | 70.5% | 98.20% |
Reactivity and Applications in Organic Synthesis
The strategic placement of the amino and chloro substituents on the pyridine ring allows for a variety of subsequent chemical transformations. The amino group can readily undergo N-alkylation, N-arylation, acylation, and diazotization reactions. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This diverse reactivity makes this compound a cornerstone for the synthesis of complex heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of dihalopyridines, this reaction allows for the introduction of aryl or heteroaryl substituents. The regioselectivity of the coupling on 2,5-dichloropyridine derivatives is highly dependent on the reaction conditions, with the C2 position generally being more electrophilic.
Experimental Protocol: General Procedure for C2-Selective Suzuki-Miyaura Coupling of a 2,5-Dichloropyridine Derivative
Materials:
-
2,5-Dichloropyridine derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 2,5-dichloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 50-60 |
| 2,5-Dichloropyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | - | Na₂CO₃ | Acetonitrile | 80 | 36 | 45-55 |
| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | - | K₂CO₃ | Water | 100 | 2 | 85 |
Note: Yields are based on literature for similar substrates and may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in numerous pharmaceuticals. For dihalopyridines, careful optimization is often required to achieve selective mono-amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine
Materials:
-
Dihalopyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., X-Phos)
-
Base (e.g., KOt-Bu)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4][5]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 | High |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | Good to Excellent |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 65-95 |
Note: Yields are based on literature for similar substrates and may vary.
Application in the Synthesis of Kinase Inhibitors and Other Bioactive Molecules
The versatility of this compound and its derivatives makes them attractive scaffolds for the development of kinase inhibitors and other therapeutic agents. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Phosphodiesterase 4 (PDE4) Inhibitors
A notable application of a close isomer, 4-amino-3,5-dichloropyridine, is in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7][8] The synthesis involves the condensation of 4-amino-3,5-dichloropyridine with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[6][7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells.[9][10]
Caption: PDE4 inhibition by a 4-amino-3,5-dichloropyridine derivative.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Derivatives of 2-amino-4-aryl-5-chloropyrimidines, which can be synthesized from this compound precursors, have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][11]
Caption: VEGFR-2 signaling pathway and its inhibition.
Cyclin-Dependent Kinase 1 (CDK1) Inhibitors
The same class of 2-amino-4-aryl-5-chloropyrimidine derivatives has also been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[11] CDK1 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[12][13][14][15][16]
Caption: CDK1 signaling pathway and its inhibition.
Conclusion
This compound is a privileged scaffold in organic synthesis, offering a gateway to a diverse range of complex and biologically active molecules. Its synthetic accessibility and versatile reactivity, particularly in modern cross-coupling reactions, have solidified its importance in medicinal chemistry and drug discovery. The successful application of its derivatives as potent inhibitors of key biological targets such as PDE4, VEGFR-2, and CDK1 highlights the immense potential of this building block in the development of novel therapeutics for a variety of diseases, including inflammatory disorders and cancer. This guide serves as a foundational resource for researchers and scientists looking to harness the synthetic potential of this compound in their own research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Reactivity of the Amino Group in 4,5-Dichloropyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridin-2-amine is a versatile building block in medicinal chemistry and materials science. The reactivity of its amino group, in conjunction with the electronic effects of the two chlorine atoms and the pyridine nitrogen, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, including key reactions, experimental considerations, and quantitative data where available.
General Reactivity and Electronic Effects
The amino group at the 2-position of the pyridine ring is a nucleophilic center. However, its reactivity is modulated by the strong electron-withdrawing effects of the two chlorine atoms at the 4- and 5-positions, as well as the inherent electron-deficient nature of the pyridine ring. These factors decrease the basicity and nucleophilicity of the amino group compared to aniline. A predicted pKa value for the conjugate acid of the related 2-amino-4,5-dichloropyridine is approximately 3.63, indicating it is a weak base. This reduced nucleophilicity necessitates more forcing reaction conditions or the use of catalysts for many transformations.
Key Reactions of the Amino Group
The amino group of this compound can undergo a variety of important chemical reactions, making it a valuable synthon for the introduction of diverse functionalities.
N-Alkylation
The introduction of alkyl groups on the amino nitrogen can be achieved through nucleophilic substitution with alkyl halides. Due to the reduced nucleophilicity of the amino group, this reaction often requires a strong base and elevated temperatures to proceed efficiently.
Experimental Protocol (General for Primary Amines):
A general procedure for the N-alkylation of a primary amine with an alkyl halide is as follows:
-
To a solution of the aminopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile) is added a base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1-2.0 eq).
-
The mixture is stirred at room temperature for a period to allow for deprotonation.
-
The alkyl halide (1.0-1.2 eq) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-100 °C).
-
The reaction is monitored by TLC or LC-MS until completion.
-
Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
Quantitative Data for N-Alkylation of a Related Aminopyridine:
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Benzyl bromide | NaH | DMF | 60 | 4 | 85 |
Note: This data is for a related compound and should be considered as a starting point for optimization with this compound.
Experimental Workflow for N-Alkylation
Caption: Generalized workflow for the N-alkylation of this compound.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the arylation of the amino group of this compound with a variety of aryl halides or triflates.
Experimental Protocol (General):
-
An oven-dried Schlenk tube is charged with the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos; 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon, nitrogen).
-
Anhydrous solvent (e.g., toluene, dioxane) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of a Related Aminopyridine:
| Aminopyridine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 92 |
Note: This data is for a related compound and serves as a guideline. Optimization will be necessary for this compound.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components and conditions for the Buchwald-Hartwig amination of this compound.
Diazotization and Sandmeyer-type Reactions
The amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by various nucleophiles in Sandmeyer or Sandmeyer-type reactions. This allows for the replacement of the amino group with halogens (Cl, Br, I), cyano, hydroxyl, and other groups.
Experimental Protocol (General for Sandmeyer Reaction):
-
This compound (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.
-
In a separate flask, a solution of the copper(I) salt (e.g., CuCl, CuBr; 1.1 eq) in the corresponding concentrated acid is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the copper(I) salt solution.
-
The reaction mixture is allowed to warm to room temperature and may require heating to drive the reaction to completion, which is often indicated by the evolution of nitrogen gas.
-
The product is isolated by extraction and purified.
Quantitative Data for a Related Sandmeyer Reaction:
| Starting Material | Reagents | Product | Yield (%) |
| 2-Amino-5-chloropyridine | 1. NaNO₂, HCl, 0-5°C2. CuCl, HCl | 2,5-Dichloropyridine | 75-85 |
Note: This data is for a related aminopyridine and provides an expected outcome for the diazotization-chlorination of this compound to yield 2,4,5-trichloropyridine.
Signaling Pathway for Sandmeyer Reaction
Caption: Reaction pathway for the conversion of this compound via a diazonium intermediate.
Acylation
The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amino group or for introducing a variety of functionalized side chains.
Experimental Protocol (General):
-
This compound (1.0 eq) is dissolved in a suitable solvent (e.g., DCM, THF, pyridine).
-
A base (e.g., triethylamine, pyridine; 1.1-1.5 eq) is added.
-
The mixture is cooled to 0 °C.
-
The acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.0-1.1 eq) is added dropwise.
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves washing with aqueous solutions to remove the base and byproducts, followed by drying and evaporation of the solvent. The product can be purified by recrystallization or chromatography.
Quantitative Data for Acylation of a Primary Amine:
| Amine | Acylating Agent | Base | Solvent | Yield (%) |
| Aniline | Acetyl Chloride | Pyridine | DCM | >95 |
Note: This is a general example; yields for this compound are expected to be high under standard conditions.
Urea Formation
The reaction of this compound with isocyanates provides a straightforward route to N,N'-disubstituted ureas. These urea derivatives are of interest in medicinal chemistry due to their hydrogen bonding capabilities.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., THF, DCM), is added the isocyanate (1.0 eq).
-
The reaction is typically stirred at room temperature. The reaction is often rapid and exothermic.
-
The product urea may precipitate from the reaction mixture and can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.
Quantitative Data for Urea Formation:
| Amine | Isocyanate | Solvent | Yield (%) |
| Aniline | Phenyl isocyanate | THF | >90 |
Note: This is a general example; the reaction with this compound is expected to proceed in high yield.
Conclusion
Methodological & Application
Synthesis of 4,5-Dichloropyridin-2-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of 4,5-dichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy discussed is the regioselective amination of a polychlorinated pyridine precursor.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in a range of pharmaceutical candidates and approved drugs. The ability to efficiently and selectively synthesize this molecule is therefore of significant interest to the drug development community. The methods presented herein focus on nucleophilic aromatic substitution (SNAr) reactions, a robust and widely used strategy for the introduction of amine functionalities onto electron-deficient aromatic rings.
Synthetic Approach: Nucleophilic Aromatic Substitution
The most direct approach to the synthesis of this compound from a dichloropyridine precursor would involve the amination of a suitable starting material. However, the regioselectivity of such reactions can be challenging. A more reliable and frequently employed strategy involves the use of a trichlorinated pyridine, where the electronic properties of the ring direct the incoming nucleophile to a specific position.
A highly relevant precedent for this transformation is the synthesis of 4-amino-2,5-dichloropyrimidine from 2,4,5-trichloropyrimidine. In this reaction, the C4 position is the most electrophilic and is selectively attacked by ammonia to afford the desired product in good yield.[1] This principle of regioselectivity in nucleophilic aromatic substitution on polychlorinated heteroaromatics can be extended to the synthesis of this compound.
The proposed synthetic pathway involves the reaction of a suitable trichloropyridine with ammonia. The selection of the starting trichloropyridine isomer is crucial for achieving the desired product. Based on the principles of SNAr on pyridine rings, the 2- and 6-positions are generally more activated towards nucleophilic attack than the 3- and 5-positions. Furthermore, the position of the other chlorine atoms influences the reactivity of each site.
Logical Workflow for Synthesis
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridin-2-amine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). The 2-amino group further influences the regioselectivity of these reactions, making it a key determinant in the synthesis of specifically substituted pyridine derivatives.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alkoxides, and thiols. Understanding the reactivity and regioselectivity of this substrate is crucial for its effective utilization in the synthesis of complex molecules with potential biological activity.
Regioselectivity
The pyridine nitrogen atom and the 2-amino group significantly influence the electron density of the aromatic ring, thereby directing the position of nucleophilic attack. In nucleophilic aromatic substitution reactions, the attack generally occurs at positions ortho or para to the electron-withdrawing ring nitrogen. For this compound, the two possible sites for substitution are the C4 and C5 positions.
The regioselectivity of the substitution is a nuanced interplay of electronic and steric factors. While the C4 position is para to the ring nitrogen, which typically enhances its reactivity towards nucleophiles, the electronic effect of the C2-amino group must also be considered. Generally, electron-donating groups can decrease the reactivity of the ring towards nucleophilic attack. However, in related dihalopyridine systems, substitution at the C4 position is often favored. Experimental validation is crucial to determine the precise regioselectivity for each class of nucleophile.
Diagram of Potential Reaction Pathways
Caption: Potential reaction pathways for the nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or 1,4-Dioxane)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow for Amination
Caption: General experimental workflow for the amination reaction.
Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol outlines a general procedure for the synthesis of 4-alkoxy-5-chloropyridin-2-amine derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF, or the corresponding alcohol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0-1.2 eq) and the anhydrous solvent.
-
Carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C to form the alkoxide in situ.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction with Thiol Nucleophiles (Thiolation)
This protocol provides a general method for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Sodium hydride (NaH))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C to generate the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative, albeit generalized, quantitative data for the nucleophilic substitution reactions of this compound. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Morpholine | 4-(Morpholin-4-yl)-5-chloropyridin-2-amine | DMF | K₂CO₃ | 100 | 12-24 | 60-80 |
| Piperidine | 4-(Piperidin-1-yl)-5-chloropyridin-2-amine | DMSO | TEA | 120 | 8-16 | 65-85 |
| Aniline | 4-(Phenylamino)-5-chloropyridin-2-amine | Dioxane | DIPEA | 110 | 16-24 | 50-70 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile (Alcohol) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | 4-Methoxy-5-chloropyridin-2-amine | THF/Methanol | NaH | 60 | 6-12 | 70-90 |
| Ethanol | 4-Ethoxy-5-chloropyridin-2-amine | Ethanol | t-BuOK | Reflux | 8-16 | 65-85 |
| Isopropanol | 4-Isopropoxy-5-chloropyridin-2-amine | DMF | NaH | 80 | 12-24 | 55-75 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiophenol | 4-(Phenylthio)-5-chloropyridin-2-amine | DMF | K₂CO₃ | RT - 60 | 4-8 | 75-95 |
| Ethanethiol | 4-(Ethylthio)-5-chloropyridin-2-amine | DMSO | NaH | RT | 2-6 | 80-95 |
| Benzyl mercaptan | 4-(Benzylthio)-5-chloropyridin-2-amine | DMF | K₂CO₃ | 50 | 6-12 | 70-90 |
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution, allowing for the synthesis of a diverse range of substituted 2-aminopyridines. The protocols and data presented herein provide a foundation for researchers to explore the chemistry of this versatile building block. Careful consideration of the nucleophile, base, solvent, and temperature is essential for achieving optimal yields and regioselectivity. Further investigation into the specific electronic and steric effects governing the substitution patterns will enable the rational design of synthetic routes to novel compounds for drug discovery and other applications.
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Using 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel pyrido[4,5-d]pyrimidine derivatives, a class of compounds with demonstrated potential as anticancer agents, using 4,5-Dichloropyridin-2-amine as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous heterocyclic systems and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.
The versatile 2-amino-4,5-dichloropyridine scaffold allows for the strategic introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The protocols provided cover a two-step synthetic sequence involving a Suzuki-Miyaura coupling followed by a cyclization reaction to form the pyrido[4,5-d]pyrimidine core. Additionally, standard protocols for the biological evaluation of the synthesized compounds are included.
Synthetic Strategy Overview
The synthesis of the target pyrido[4,5-d]pyrimidine derivatives from this compound is proposed to proceed via a two-step sequence. The initial step involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the C4 position of the pyridine ring. The subsequent step is a cyclization reaction with a suitable reagent, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA), to construct the fused pyrimidine ring.
The Role of Dichlorinated Pyridinamines in Fungicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4,5-Dichloropyridin-2-amine represents a key heterocyclic building block with potential applications in agrochemical synthesis, publicly available literature detailing its direct use in the development of commercialized fungicides is limited. However, the closely related chemical scaffold of dichlorinated aminopyridines is central to the fungicidal activity of established compounds. This document will use the broad-spectrum fungicide Fluazinam as a representative example to illustrate the application of dichlorinated pyridine chemistry in fungicide development. Fluazinam, a diarylamine fungicide, features a dichlorinated and trifluoromethylated pyridine core and serves as an excellent case study for detailing synthetic protocols, mechanism of action, and biological efficacy.
Application Notes: Fluazinam as a Case Study
Fluazinam is a protective fungicide known for its efficacy against a wide range of plant pathogenic fungi.[1][2] It belongs to the diarylamine chemical class and is particularly effective against diseases such as late blight in potatoes, Sclerotinia stem rot in various crops, and clubroot in brassicas.[2][3] Its mode of action as a potent uncoupler of oxidative phosphorylation in fungal mitochondria provides a multi-site inhibitory effect, which is associated with a low risk of resistance development.[1][4][5]
Chemical Structure and Properties
-
Chemical Name: 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[2]
-
CAS Number: 79622-59-6[2]
-
Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄[6]
-
Molecular Weight: 465.1 g/mol [6]
-
Appearance: Yellow, crystalline solid[7]
-
Solubility: Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam disrupts the production of ATP in fungal mitochondria by acting as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis effectively starves the fungal cells of energy.[4][5][8] Evidence suggests a dual mechanism involving:
-
Direct interaction with ATP synthase: Fluazinam is thought to bind to the F1Fo-ATP synthase complex, inducing a conformational change that facilitates a proton leak.[4]
-
Inhibition of Complex I: It may also inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[9][10]
This multi-site action contributes to its broad-spectrum activity and the lower probability of resistance development compared to single-site inhibitor fungicides.[4]
Quantitative Data Presentation
The efficacy of Fluazinam has been quantified against a variety of fungal pathogens. The following tables summarize the 50% effective concentration (EC₅₀) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination.
Table 1: In Vitro Efficacy of Fluazinam (Mycelial Growth Inhibition)
| Fungal Species | Number of Isolates | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) |
| Sclerotinia sclerotiorum | 150 | 0.0004 - 0.0056 | 0.0019[11] |
| Sclerotinia sclerotiorum | 150 | 0.0019 - 0.0115 | 0.0069[12] |
| Fusarium graminearum | 95 | 0.037 - 0.179 | Not Reported[13] |
| Botrytis cinerea | 100 | 0.0018 - 0.0487 | 0.0196[14] |
| Clarireedia jacksonii (sensitive) | 9 | 0.003 - 0.009 | Not Reported[14] |
| Clarireedia jacksonii (insensitive) | 13 | 0.01 - 0.04 | Not Reported[14] |
Table 2: In Vitro Efficacy of Fluazinam (Spore Germination Inhibition)
| Fungal Species | Assay Type | Number of Isolates | EC₅₀ Range (µg/mL) |
| Fusarium graminearum | Spore Germination | 95 | 0.039 - 0.506[13] |
| Phytophthora infestans | Zoospore Motility (MIC) | Not Reported | 0.01 - 0.1[14] |
Table 3: In Vivo Protective Efficacy of Fluazinam
| Fungal Pathogen | Host Plant | Application Rate | Control Efficacy (%) |
| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | 150 µg/mL | > 80[12] |
| Sclerotinia sclerotiorum | Rapeseed (pot experiments) | 150 µg/mL | > 80[12] |
| Sclerotinia sclerotiorum | Rapeseed (field trials) | 187.5 g a.i. ha⁻¹ | > 70[12] |
| Sclerotinia sclerotiorum | Oilseed Rape (pot experiments) | 8 µg/mL | 88[11] |
| Sclerotinia sclerotiorum | Oilseed Rape (pot experiments) | 32 µg/mL | 100[11] |
| Fusarium graminearum | Wheat coleoptiles | 250 µg/mL | 100[13] |
Experimental Protocols
Synthesis of Fluazinam
The commercial synthesis of Fluazinam involves a nucleophilic aromatic substitution reaction. A common pathway is the condensation of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[7][15][16]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in an organic solvent such as 2-methyltetrahydrofuran.[15]
-
Addition of Base: Add an inorganic base, for example, potassium carbonate, to the reaction mixture. The base acts as a catalyst for the condensation reaction.[15]
-
Reaction Conditions: Stir the mixture at a controlled temperature. The reaction time can vary depending on the specific conditions but is generally carried out until completion, which can be monitored by techniques like HPLC.[17]
-
Work-up and Purification: After the reaction is complete, the crude product is subjected to a work-up procedure which may include filtration to remove inorganic salts, followed by removal of the solvent.[17] The crude Fluazinam is then purified, typically by recrystallization, to obtain the final product with high purity.[15]
In Vitro Bioassay: Mycelial Growth Inhibition
This protocol determines the EC₅₀ value of Fluazinam against the mycelial growth of a target fungus.[14]
Materials:
-
Potato Dextrose Agar (PDA)
-
Fluazinam stock solution (in a suitable solvent like DMSO)
-
Sterile Petri dishes (90 mm)
-
Fungal culture of the target pathogen
-
Cork borer (5 mm diameter)
-
Incubator
Protocol:
-
Preparation of Amended Media: Autoclave the PDA medium. Allow it to cool to approximately 50-55°C. Add the appropriate volume of Fluazinam stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control medium with the solvent alone should also be prepared.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: When the fungal colony in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.
Conclusion
While direct fungicidal applications of this compound are not prominently documented, the fungicidal prowess of the dichlorinated aminopyridine scaffold is well-established through compounds like Fluazinam. The multi-site uncoupling of oxidative phosphorylation by Fluazinam provides a robust and durable mode of action against a broad spectrum of fungal pathogens. The provided protocols for synthesis and bioassays offer a foundational framework for researchers and scientists in the field of fungicide development to explore novel derivatives and understand their biological activity. Further research into the synthesis and fungicidal screening of derivatives of this compound could unveil new and effective crop protection agents.
References
- 1. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluazinam - Wikipedia [en.wikipedia.org]
- 3. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluazinam targets mitochondrial complex I to induce reactive oxygen species-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 16. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 17. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Quantification of 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4,5-Dichloropyridin-2-amine. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research and development. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document offers a starting point for developing and validating robust analytical methods for this purpose.
Analytical Methodologies
A comparative summary of the analytical methods is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk materials and simple formulations. The method's performance characteristics, adapted from a similar compound, 4-Amino-2-chloropyridine, are summarized in Table 1.[1]
Table 1: Performance Characteristics of an Analogous HPLC-UV Method
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~8 ppb[1] |
| Limit of Quantification (LOQ) | ~25 ppb (estimated) |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV
This protocol is adapted from a method for 4-Amino-2-chloropyridine and will require optimization and validation for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1.0 mg/mL.[1]
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For assay determination, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, particularly for identifying and quantifying impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and peak shape. The expected performance of a GC-MS method is outlined in Table 2, based on data for similar dichlorinated aromatic compounds.
Table 2: Expected Performance Characteristics of a GC-MS Method
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocol: GC-MS
This protocol is a general guideline and requires optimization, particularly the derivatization step, for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[2]
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or acetonitrile).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
To an aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Data Analysis:
-
Quantify the derivatized this compound by comparing the peak area of the selected ions in the sample to the calibration curve.
-
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological samples. The performance characteristics for an LC-MS/MS method, based on a validated method for the structurally similar 2-amino-5-chloropyridine, are presented in Table 3.[4]
Table 3: Performance Characteristics of an Analogous LC-MS/MS Method
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocol: LC-MS/MS
This protocol is adapted from a method for 2-amino-5-chloropyridine and will require optimization and validation.[5]
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[5]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically for this compound. A starting point would be to monitor the transition from the protonated parent ion to a stable product ion.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy.
-
-
Sample Preparation (for biological matrices):
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is recommended).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile).[5]
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a clean tube for injection.[5]
-
-
Data Analysis:
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Experimental Workflow: LC-MS/MS Analysis
References
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purity Analysis of 4,5-Dichloropyridin-2-amine
Introduction
4,5-Dichloropyridin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is paramount to guarantee the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC method.
Physicochemical Properties (Inferred)
-
Polarity: As a pyridine derivative with an amine group and two chlorine atoms, the molecule is expected to be of intermediate polarity.
-
pKa: Pyridine and its derivatives are generally basic, with a pKa around 5.2-6.[1] The amine group will contribute to its basicity.
-
UV Absorbance: The pyridine ring is a chromophore, and the compound is expected to have significant UV absorbance, likely in the range of 200-300 nm.
Experimental Protocol: Reverse-Phase HPLC Method
This method is designed to separate this compound from its potential impurities.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade water.
-
Formic acid (or another suitable buffer like ammonium formate).
-
This compound reference standard of known purity.
-
This compound sample for analysis.
Chromatographic Conditions
A reverse-phase C18 column is proposed as the stationary phase due to its versatility in separating compounds of intermediate polarity. A gradient elution will be employed to ensure the separation of both polar and non-polar impurities.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Parameters
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The described reverse-phase HPLC method provides a robust and reliable approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and buffered water allows for the effective separation of the main compound from its potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method for quality control purposes. Method validation in accordance with ICH guidelines is recommended before routine use.
References
GC-MS analysis of 4,5-Dichloropyridin-2-amine reaction products
An Application Note for the GC-MS Analysis of 4,5-Dichloropyridin-2-amine and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine ring with two chlorine atoms and an amino group, allows for versatile reactivity and selective functionalization. Accurate monitoring of reactions involving this intermediate is essential for optimizing reaction conditions, identifying byproducts, and ensuring the purity of the final active pharmaceutical ingredients (APIs).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] It is highly suitable for analyzing the reaction mixtures of this compound, providing both chromatographic separation of components and structural information from mass spectra. This application note provides a detailed protocol for the GC-MS analysis of this compound and a representative reaction product.
Principle of Analysis
The analysis of amine-containing compounds like this compound by GC can be challenging due to the polar nature of the amino group, which can lead to poor peak shape (tailing) and low volatility.[2][3] To overcome these issues, a derivatization step is often employed. Derivatization modifies the analyte to make it more volatile and thermally stable, thereby improving its chromatographic behavior.[2][4]
Silylation is a common derivatization technique that replaces the active hydrogen atoms in the amine group with a nonpolar trimethylsilyl (TMS) group.[4][5][6] This process significantly increases the volatility of the compound, making it more amenable to GC analysis.[4][6]
Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is typically used, which bombards the molecules with high-energy electrons. This process forms a molecular ion (M+) and a series of characteristic fragment ions.[7] The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. A key feature for chlorine-containing compounds is the presence of isotopic peaks ([M+2]+, [M+4]+), which provides strong evidence for the number of chlorine atoms in a molecule or fragment.[7]
Representative Reaction Pathway
This compound can undergo various reactions, such as palladium-catalyzed cross-coupling reactions, which are common in drug development.[8] A representative Suzuki-Miyaura coupling reaction is shown below, where the amine is first protected, followed by coupling with a boronic acid and subsequent deprotection to yield a substituted aminopyridine.
Caption: A representative synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Reactant)
-
Reaction mixture containing potential products
-
Acetonitrile (ACN), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Methanol, HPLC grade
-
Helium (Carrier Gas), 99.999% purity
Sample Preparation and Derivatization
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the reaction mixture into a 2 mL autosampler vial.
-
Dissolution: Add 1 mL of anhydrous pyridine to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the amino groups.[2]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended parameters for the GC-MS analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[1][9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Inlet Temperature | 250°C[1][10] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[9][10] |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.[9] |
| Mass Spectrometer | |
| MS System | Agilent 5977B GC/MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 3 minutes |
Data Presentation and Interpretation
The analysis of the reaction mixture is expected to yield distinct peaks for the derivatized starting material and any products formed. The mass spectra will provide crucial information for identification.
Expected GC-MS Data
The following table summarizes the expected retention time and key mass fragments for the TMS-derivatized this compound and a potential product.
| Compound | Expected RT (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound (TMS-derivatized) | ~10.5 | 234 | 236 (M+2), 238 (M+4), 219 ([M-CH₃]⁺), 199 ([M-Cl]⁺), 164 ([M-2Cl]⁺), 73 ([Si(CH₃)₃]⁺) |
| 5-Chloro-4-phenylpyridin-2-amine (TMS-derivatized) | ~15.2 | 276 | 278 (M+2), 261 ([M-CH₃]⁺), 241 ([M-Cl]⁺), 205 ([M-C₆H₅]⁺), 169, 73 ([Si(CH₃)₃]⁺) |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Interpreting Mass Spectra
-
Molecular Ion (M+): The peak corresponding to the intact ionized molecule. For compounds with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (the Nitrogen Rule).[11]
-
Isotope Pattern: The presence of two chlorine atoms in this compound results in a characteristic M+, [M+2]+, and [M+4]+ peak cluster with relative intensities of approximately 9:6:1.[7] This pattern is a definitive indicator for dichloro-substituted compounds.
-
Fragmentation: Common fragmentation patterns for pyridine derivatives include the loss of chlorine atoms and cleavage of the pyridine ring.[7] For TMS-derivatized amines, a prominent peak at m/z 73 corresponding to the [Si(CH₃)₃]⁺ ion is typically observed, along with the loss of a methyl group ([M-15]⁺).[2]
Experimental Workflow Visualization
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for the GC-MS analysis of reaction products.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound and its reaction products using GC-MS. The inclusion of a derivatization step is critical for achieving good chromatographic performance for these polar compounds. The methodology described, including sample preparation, instrument conditions, and data interpretation guidelines, offers a robust framework for researchers in drug discovery and development to accurately monitor chemical reactions and ensure the quality of their synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-Alkylation of 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the N-alkylation of 4,5-dichloropyridin-2-amine, a critical transformation in the synthesis of various biologically active molecules. The protocols detailed herein are based on established methodologies for the N-alkylation of 2-aminopyridines and related heterocyclic amines.
Reaction Principle
The N-alkylation of this compound is a nucleophilic substitution reaction. The exocyclic amino group (-NH₂) of the pyridine ring acts as a nucleophile, attacking an electrophilic alkylating agent. This process is typically facilitated by a base, which deprotonates the amine to enhance its nucleophilicity, leading to the formation of a new nitrogen-carbon bond. Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of di-alkylated byproducts.[1][2]
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
References
Application of 4,5-Dichloropyridin-2-amine in Kinase Inhibitor Synthesis: A Focus on BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridin-2-amine is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its di-substituted pyridine ring provides a key scaffold that can be elaborated into complex heterocyclic systems, which are often found at the core of potent and selective kinase inhibitors. This application note will detail the use of this compound in the synthesis of kinase inhibitors, with a specific focus on BRAF inhibitors, such as Vemurafenib (PLX4032), a drug used in the treatment of melanoma. We will provide detailed experimental protocols for key synthetic transformations, present quantitative data on the biological activity of the resulting inhibitors, and visualize the relevant signaling pathways and experimental workflows.
The BRAF Kinase and the MAPK/ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF protein is a serine/threonine kinase that plays a pivotal role in this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active BRAF protein. This results in the uncontrolled activation of the downstream MAPK pathway, which is a key driver in many human cancers, including melanoma.
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. By binding to the ATP-binding site of the mutated BRAF protein, Vemurafenib blocks its activity, thereby inhibiting the downstream signaling cascade and leading to the suppression of tumor growth.
Synthetic Strategy: From this compound to a Vemurafenib Analog Core
The synthesis of Vemurafenib and its analogs often involves the construction of a 7-azaindole (pyrrolo[2,3-b]pyridine) core. While direct synthesis from this compound can be challenging, a plausible and modular synthetic route can be constructed based on established organometallic cross-coupling reactions. This strategy offers the flexibility to introduce various substituents and generate a library of compounds for structure-activity relationship (SAR) studies.
The key steps in this synthetic approach are:
-
Sonogashira Coupling: To introduce a carbon-carbon triple bond at the 4-position of the pyridine ring.
-
Cyclization: To form the pyrrole ring of the 7-azaindole core.
-
Halogenation: To introduce a reactive handle (e.g., bromine or iodine) at the 5-position of the 7-azaindole.
-
Suzuki Coupling: To introduce the desired aryl or heteroaryl side chains.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol describes a general procedure for the Sonogashira coupling of an aminohalopyridine with a terminal alkyne, which is the initial step in building the 7-azaindole core.
Materials:
-
This compound
-
Trimethylsilylacetylene (or other terminal alkyne)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (e.g., a 2:1 mixture).
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 4-alkynyl-5-chloropyridin-2-amine.
Protocol 2: Intramolecular Cyclization to form the 7-Azaindole Core
This protocol outlines the cyclization of the 4-alkynyl-5-chloropyridin-2-amine intermediate to form the 7-azaindole ring system.
Materials:
-
4-((Trimethylsilyl)ethynyl)-5-chloropyridin-2-amine (from Protocol 1)
-
Potassium tert-butoxide (t-BuOK, base)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the 4-alkynyl-5-chloropyridin-2-amine (1.0 eq) in anhydrous DMF in a dry Schlenk flask under an inert atmosphere.
-
Add potassium tert-butoxide (2.0 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-chloro-7-azaindole.
Protocol 3: Suzuki Coupling to introduce the Aryl Side Chain
This protocol describes the Suzuki coupling of a halogenated 7-azaindole with an arylboronic acid to introduce the key side chain present in Vemurafenib. This is a crucial step for generating diverse analogs for SAR studies.
Materials:
-
5-Bromo-4-chloro-7-azaindole (prepared by bromination of the product from Protocol 2)
-
4-Chlorophenylboronic acid (or other desired arylboronic acid)
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃, base)
-
1,4-Dioxane and Water (solvent mixture)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-4-chloro-7-azaindole (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-7-azaindole, a core structure of a Vemurafenib analog.[1]
Quantitative Data: Biological Activity of Vemurafenib and its Analogs
The following table summarizes the in vitro inhibitory activity of Vemurafenib and some of its analogs against the BRAF V600E mutant kinase and melanoma cell lines harboring this mutation. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |
| Vemurafenib (PLX4032) | BRAFV600E (enzymatic assay) | 31 | [2][3] |
| c-RAF-1 (enzymatic assay) | 48 | [3] | |
| A375 (melanoma, BRAFV600E) | ~10-50 | [4] | |
| Malme-3M (melanoma, BRAFV600E) | ~10-50 | [4] | |
| Analog RF-86A | A375 (melanoma, BRAFV600E) | ~200 | [5] |
| Analog RF-87A | A375 (melanoma, BRAFV600E) | >1000 | [5] |
| Analog RF-94A | A375 (melanoma, BRAFV600E) | >1000 | [5] |
| Analog RF-94B | A375 (melanoma, BRAFV600E) | >1000 | [5] |
| Analog RF-96B | A375 (melanoma, BRAFV600E) | ~700 | [5] |
Conclusion
This compound serves as a key building block for the synthesis of complex heterocyclic scaffolds used in the development of kinase inhibitors. Through a series of well-established synthetic transformations, including Sonogashira and Suzuki cross-coupling reactions, this starting material can be efficiently converted into the 7-azaindole core of potent BRAF inhibitors like Vemurafenib. The modularity of this synthetic approach allows for the generation of diverse analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The provided protocols offer a solid foundation for researchers in the field of drug discovery to synthesize and evaluate novel kinase inhibitors targeting the BRAF signaling pathway.
References
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropyridin-2-amine is a valuable heterocyclic building block for the synthesis of substituted pyridine derivatives. The presence of two distinct chlorine atoms, along with an amino group, offers multiple avenues for functionalization, making it an attractive scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine ring.
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with this compound. It includes generalized protocols derived from analogous reactions with other dichlorinated pyridines and pyrimidines, a discussion on expected regioselectivity, and an overview of the potential applications of the resulting products in drug discovery, particularly as kinase inhibitors.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
For this compound, the key challenge lies in controlling the regioselectivity of the coupling, i.e., whether the reaction occurs at the C4 or C5 position. The electronic properties of the pyridine ring, influenced by the amino group and the two chlorine atoms, as well as the specific reaction conditions (catalyst, ligand, base, and solvent), will determine the outcome of the reaction.
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
While specific data for this compound is limited in the public domain, the following tables summarize typical conditions used for Suzuki coupling reactions of structurally related dichlorinated heteroaromatic compounds. This data provides a strong starting point for reaction optimization.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Dichloro-pyridines/-pyrimidines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | High | [2] |
| 2,4-Dichloropyridines | Pd(PEPPSI)(IPr) (3) | - | Various | Various | 60-100 | - | C4-selective | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [4] |
Table 2: Microwave-Assisted Conditions for Suzuki Coupling of Dichloro-pyridines/-pyrimidines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | Good to Excellent | [5] |
| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | Pd(dppf)Cl₂ (10) | - | Cs₂CO₃ (1.3) | 1,4-Dioxane | 100 | 60 | Good | [6] |
Experimental Protocols
The following protocols are generalized based on successful Suzuki coupling reactions of analogous dichlorinated pyridines and pyrimidines. Optimization of these conditions for this compound is recommended.
Protocol 1: General Procedure for Conventional Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if using a catalyst like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, prepare the catalyst system if necessary (e.g., by mixing Pd(OAc)₂ and a phosphine ligand in a small amount of the reaction solvent).
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) to the Schlenk flask. If using an aqueous system, add the appropriate ratio of degassed water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or the pre-mixed catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
Same as Protocol 1, with the addition of a microwave reaction vial.
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Regioselectivity Considerations
The regioselectivity of the Suzuki coupling on this compound will be influenced by the electronic and steric environment of the C4 and C5 positions. In many polychlorinated pyridines, the chlorine atom at the position most activated by the ring nitrogen (ortho or para) is the most reactive. In this compound, the C4 position is para to the amino group, which is an activating group, while the C5 position is meta. This suggests that the C4 position might be more susceptible to oxidative addition and subsequent coupling. However, the steric hindrance from the adjacent amino group could also play a role. Careful optimization of the catalyst, ligand, and reaction conditions will be crucial to achieve the desired regioselectivity.
Applications in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, particularly protein kinase inhibitors.[1][7] The products derived from the Suzuki coupling of this compound, namely 4-aryl-5-chloro-pyridin-2-amines and 5-aryl-4-chloro-pyridin-2-amines, are valuable intermediates for the synthesis of novel therapeutic agents.
Many pyridine-based drugs function by inhibiting specific protein kinases that are overactive in diseases like cancer.[7] For example, the pyridine ring is a key component in drugs targeting BCR-ABL in chronic myeloid leukemia and ALK in certain lung cancers.[7] The 2-aminopyridine moiety often acts as a hinge-binder in the ATP-binding pocket of kinases.[1] The aryl group introduced via the Suzuki coupling can be tailored to interact with other regions of the kinase, thereby influencing potency and selectivity. The remaining chlorine atom provides a handle for further diversification of the molecule through subsequent cross-coupling reactions or nucleophilic aromatic substitution, allowing for the creation of a library of compounds for screening.
The resulting substituted pyridin-2-amines have potential applications as inhibitors of various kinases implicated in cancer and other diseases, such as Vaccinia-related kinases (VRK1 and VRK2) and NUAK family SNF1-like kinase 1 (NUAK1).[1][8]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Dichloropyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 2-aminopyridine, which can be sequentially chlorinated, or monosubstituted aminopyridines such as 2-amino-4-chloropyridine or 2-amino-5-chloropyridine. The choice of starting material will influence the regioselectivity of the chlorination and the potential side products.
Q2: I am observing a low yield of the desired this compound. What are the potential reasons?
Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and the formation of byproducts.
-
Incorrect Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete conversion.
-
Formation of Isomeric Byproducts: Direct chlorination of 2-aminopyridine can lead to a mixture of dichlorinated isomers (e.g., 3,5-dichloro and 2,5-dichloro).
-
Decomposition of the Product: The product may be unstable under the reaction or workup conditions.
-
Inefficient Purification: The purification method may not be effective in separating the desired product from starting materials and byproducts.
Q3: How can I minimize the formation of the over-chlorination product, 2-amino-3,4,5-trichloropyridine?
To minimize over-chlorination, it is crucial to control the stoichiometry of the chlorinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for the second chlorination step. Monitoring the reaction progress by techniques like TLC or GC-MS can help in stopping the reaction once the starting material is consumed, preventing further chlorination of the desired product.
Q4: What are the recommended purification techniques for this compound?
Purification of dichlorinated aminopyridines can be challenging due to similar polarities of the isomers. Common techniques include:
-
Recrystallization: This is an effective method if a suitable solvent system that selectively crystallizes the desired isomer can be found. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures with hexanes.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate isomers, although it may require careful optimization of the eluent system.
-
Acid-Base Extraction: The basicity of the amino group allows for extraction into an acidic aqueous phase, which can help remove non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient amount of chlorinating agent.- Reaction temperature is too low.- Reaction time is too short. | - Increase the molar ratio of the chlorinating agent incrementally (e.g., from 1.05 to 1.2 equivalents).- Gradually increase the reaction temperature and monitor the reaction progress.- Extend the reaction time and track the consumption of the starting material by TLC or GC. |
| Formation of Multiple Products (Isomers) | - Poor regioselectivity of the chlorination reaction. | - If starting from 2-aminopyridine, consider a two-step synthesis by first preparing a monochlorinated intermediate to direct the second chlorination.- Explore alternative chlorinating agents that may offer better regioselectivity, such as Selectfluor in the presence of a chloride source.[2][3] |
| Significant Amount of Over-chlorinated Product | - Excess of chlorinating agent.- Prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent (use no more than the required equivalents for dichlorination).- Monitor the reaction closely and quench it as soon as the desired product is the major component. |
| Product Decomposition During Workup | - Exposure to strong acids or bases at elevated temperatures.- Instability of the product in the workup solvents. | - Perform workup at lower temperatures (e.g., using an ice bath).- Use milder acids or bases for pH adjustments.- Minimize the time the product is in solution during extraction and purification. |
| Difficulty in Isolating Pure Product | - Similar physical properties of isomers and byproducts. | - Optimize the recrystallization solvent system by testing different solvents and solvent mixtures.- For column chromatography, use a shallow gradient of a more polar solvent and consider using a high-performance column. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-chloropyridine
This protocol is an adapted method based on the chlorination of a similar substrate.[1][4]
Materials:
-
2-Amino-4-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloropyridine (1 equivalent) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NCS | 1.05 | Acetonitrile | 25 | 12 | 65 |
| 2 | NCS | 1.05 | Acetonitrile | 60 | 4 | 75 |
| 3 | NCS | 1.2 | Acetonitrile | 60 | 4 | 72 (with over-chlorination) |
| 4 | SO₂Cl₂ | 1.1 | Dichloromethane | 0 to 25 | 6 | 55 |
| 5 | Selectfluor/LiCl | 1.1 | DMF | 80 | 8 | 70 |
Note: This table presents hypothetical data for illustrative purposes based on typical outcomes in similar reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4,5-Dichloropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the direct chlorination of a suitable aminopyridine precursor. A common starting material is 2-amino-4-chloropyridine, which is then further chlorinated to introduce a second chlorine atom at the 5-position. Another approach involves the chlorination of 2-aminopyridine, which can lead to a mixture of chlorinated products that require careful control of reaction conditions to favor the desired 4,5-dichloro isomer.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The principal side reaction is over-chlorination. This can lead to the formation of 2-amino-3,4,5-trichloropyridine or other dichlorinated isomers, such as 2-amino-3,4-dichloropyridine. The formation of these byproducts reduces the yield of the desired product and complicates purification. The acidity of the reaction medium plays a crucial role in controlling the extent of over-chlorination.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting material and a standard of the desired product (if available), you can determine the consumption of the reactant and the formation of the product and byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves column chromatography on silica gel or recrystallization from a suitable solvent system. The choice of solvent for recrystallization will depend on the solubility of the product and the impurities present. Common analytical techniques to assess purity include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. | - Increase reaction time and continue monitoring by TLC or GC. - Ensure the chlorinating agent was added in the correct stoichiometric amount. An excess may be required. |
| - Suboptimal reaction temperature. | - Adjust the temperature as per the established protocol. Some chlorinations are performed at low temperatures to control selectivity. | |
| - Poor quality of starting materials or reagents. | - Verify the purity of the starting aminopyridine and the activity of the chlorinating agent. | |
| Presence of Multiple Products (Poor Selectivity) | - Over-chlorination due to reaction conditions. | - The acidity of the reaction medium is critical. Conducting the reaction in a strongly acidic medium can protonate the aminopyridine, deactivating the ring towards further electrophilic substitution and minimizing over-chlorination.[1] |
| - Incorrect stoichiometry of the chlorinating agent. | - Carefully control the amount of chlorinating agent used. A slight excess might be necessary for full conversion, but a large excess will promote over-chlorination. | |
| - Reaction temperature is too high. | - Lowering the reaction temperature can often improve the selectivity of the chlorination. | |
| Product is Dark in Color | - Formation of colored impurities or degradation of the product. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the product or intermediates are sensitive to oxidation. - Purification by recrystallization, possibly with the use of activated carbon, can help remove colored impurities. |
| Difficulty in Purifying the Product | - Presence of isomeric byproducts with similar polarity. | - Optimize the mobile phase for column chromatography to achieve better separation of the isomers. This may require testing various solvent mixtures. - Fractional recrystallization could also be attempted. |
| - Residual starting material. | - If the starting material and product have significantly different polarities, column chromatography should be effective. If not, consider driving the reaction to completion. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-chloropyridine
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Amino-4-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) to the cooled solution while stirring. The formation of the protonated aminopyridine is crucial for selectivity.[1]
-
In a separate flask, dissolve N-Chlorosuccinimide (1.05-1.2 equivalents) in the same solvent.
-
Add the NCS solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield pure this compound.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthesis of this compound and potential side products.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 4,5-Dichloropyridin-2-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4,5-Dichloropyridin-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Presence of structurally similar impurities, such as positional isomers (e.g., 3,4- or 3,5-dichloropyridin-2-amine) or over-chlorinated byproducts (e.g., 2-amino-3,4,5-trichloropyridine). | - Solvent Screening: Experiment with a variety of solvent systems to find one that maximizes the solubility difference between the desired product and impurities. Common solvents for recrystallization of related compounds include ethyl acetate, ethanol, methylene dichloride, and n-hexane, or mixtures thereof.[1] - Slow Crystallization: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice. - Seeding: Introduce a small crystal of pure this compound to a supersaturated solution to induce crystallization of the desired compound. |
| "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point. | - Lower the Starting Temperature: Begin the cooling process from a slightly lower temperature. - Use More Solvent: Increase the amount of solvent to reduce the concentration of the solute. - Change Solvent System: Switch to a solvent system where the compound has a lower solubility at elevated temperatures. |
| Low Yield of Purified Product | - Product loss during transfers. - The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. - Adsorption of the product onto the stationary phase during column chromatography. | - Optimize Recrystallization Solvent: Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Minimize Transfers: Reduce the number of steps where the product is transferred between vessels. - Column Chromatography Optimization: If using column chromatography, screen different mobile and stationary phases to minimize product loss. A less polar solvent system may reduce retention on a silica gel column. |
| Difficulty in Separating Isomers | Positional isomers of dichloropyridin-2-amine may have very similar polarities, making them difficult to separate by standard chromatography or recrystallization. | - Specialized Chromatography: Consider using a more specialized chromatographic technique, such as reverse-phase chromatography or employing a different stationary phase like alumina. - Derivative Formation: In some cases, it may be possible to selectively react the desired isomer to form a derivative that is easier to separate, followed by a deprotection step. |
| Product Degradation During Purification | This compound may be unstable in the presence of certain incompatible materials, strong acids, or bases, or at elevated temperatures for prolonged periods.[2][3] | - Mild Conditions: Use mild purification conditions, avoiding high temperatures and strong acids or bases if possible. - Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. Based on the chlorination of 2-aminopyridine, potential impurities include:
-
Unreacted 2-aminopyridine: The starting material for the chlorination reaction.
-
Monochloro-isomers: Such as 2-amino-4-chloropyridine or 2-amino-5-chloropyridine.
-
Other dichloro-isomers: Positional isomers like 3,4- or 3,5-dichloropyridin-2-amine.
-
Over-chlorinated products: Such as 2-amino-3,4,5-trichloropyridine. The formation of 2-amino-3,5-dichloropyridine is a known side product in the synthesis of 2-amino-5-chloropyridine and can be difficult to separate.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Several analytical methods can be used to determine the purity of your compound. The choice depends on the available instrumentation and the information required.
| Analytical Method | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Highly versatile and can separate a wide range of impurities. Quantitative analysis is straightforward with a suitable reference standard. | Method development may be required to achieve optimal separation of all potential impurities. |
| Gas Chromatography (GC) | Well-suited for volatile and thermally stable compounds. Can provide high resolution for separating isomers. | The compound must be volatile and stable at the temperatures used in the injector and column. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte. | Requires a certified quantitative internal standard and expertise in NMR data analysis. |
| Melting Point Analysis | A simple and quick method to assess purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities. | Not quantitative and can be misleading if the impurities have similar melting points or form a eutectic mixture. |
Q3: Can you provide a starting point for a recrystallization protocol?
A3: A general protocol for recrystallization would be:
-
Solvent Selection: Test the solubility of your crude this compound in small amounts of various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Q4: What should I consider when developing a column chromatography method for this compound?
A4: For column chromatography of this compound, consider the following:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography. Alumina (neutral, acidic, or basic) can also be effective, particularly if the compound is sensitive to the acidic nature of silica.
-
Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of the impurities you are trying to separate.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your purified product.
-
Loading: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method for purity analysis of this compound, based on methods for similar compounds.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary with the mobile phase.
-
Injection Volume: 10 µL.
Note: This method will likely need to be optimized to achieve baseline separation of all impurities.
Visualizations
References
Technical Support Center: Optimizing Reactions for 4,5-Dichloropyridin-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4,5-Dichloropyridin-2-amine derivatives. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with this compound?
A1: Researchers often face initial hurdles related to starting material purity and solubility. Impurities in this compound or the coupling partner can lead to side reactions and lower yields.[1] It is crucial to ensure the purity of all reagents before commencing the reaction. Additionally, the solubility of this substrate can be limited in certain organic solvents, which may necessitate careful solvent screening to achieve a homogeneous reaction mixture.
Q2: How can I purify my this compound derivatives effectively?
A2: Purification of pyridine derivatives can be challenging due to their basic nature.[1] Common and effective purification techniques include:
-
Acid-Base Extraction: As a basic compound, the pyridine derivative can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Column Chromatography: While a versatile technique, tailing on silica gel is a common issue due to the basicity of the pyridine nitrogen. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[1]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]
Q3: My reaction is highly exothermic and difficult to control. What measures can I take?
A3: Exothermic reactions can pose safety risks and lead to the formation of degradation byproducts.[1] To manage the reaction temperature effectively, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help control the rate of heat generation.[1]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent and low reaction temperature.[1]
-
Dilution: Performing the reaction at a lower concentration can aid in dissipating heat more effectively.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound, but I am observing low to no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in the Buchwald-Hartwig amination of chloropyridines is a common problem, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[2] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, bulky, electron-rich ligands are often more effective as they promote the oxidative addition and reductive elimination steps.[2] Consider screening different generations of Buchwald or Hartwig ligands.
-
Base Selection and Purity: The strength and purity of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is anhydrous, as moisture can deactivate the catalyst and promote side reactions.[2]
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, 1,4-dioxane, and THF are common choices.[3] In some cases, a mixture of solvents may be beneficial.
-
Reaction Temperature: Higher temperatures are often required for the amination of chloropyridines. Optimization of the reaction temperature is crucial; however, excessively high temperatures can lead to catalyst decomposition and byproduct formation.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[2] Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Poor Regioselectivity in Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling with this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving regioselectivity with di- or poly-halogenated pyridines is a significant challenge. The relative reactivity of the chlorine atoms at the C4 and C5 positions is influenced by the electronic effects of the pyridine nitrogen and the amino group, as well as steric factors. While there is no universally applicable rule, the choice of catalyst, ligand, and reaction conditions can significantly influence the site of reaction.[4][5]
Strategies for Improving Regioselectivity:
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Ligand Control: The steric and electronic properties of the phosphine ligand on the palladium catalyst can direct the reaction to a specific position. Bulky ligands may favor reaction at the less sterically hindered position.
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Catalyst System: Different palladium precatalysts can exhibit different selectivities. It is advisable to screen a variety of catalysts.
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Reaction Conditions: Factors such as the solvent, base, and temperature can all impact the regiochemical outcome. A systematic screening of these parameters is often necessary. For some dichloropyridines, specific conditions have been developed to favor coupling at one position over the other.[5]
-
Boron Reagent: The nature of the organoboron reagent in Suzuki-Miyaura coupling can also influence selectivity.
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridines
| Entry | Dichloropyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,5-Dichloropyridine | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (2.0) | THF | 70 | 78 | [6] |
| 2 | 2,5-Dichloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | High | [6] |
| 3 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 | Adapted from[2] |
Note: This data is for related dichloropyridine isomers and should be used as a starting point for optimizing reactions with this compound.
Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling of Dichloropyrimidines
| Entry | Dichloropyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (MW) | 81 | [7] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (MW) | 85 | [7] |
| 3 | 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 (MW) | 75 | [7] |
Note: This data is for a related dihalopyrimidine and illustrates conditions for regioselective coupling. Similar optimization may be required for this compound.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
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Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).[3]
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or crystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, base, and solvent may influence regioselectivity.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[3]
-
Add the palladium catalyst (1-5 mol%).[3]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[3]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Hypothetical kinase inhibition signaling pathway.
References
Overcoming poor solubility of 4,5-Dichloropyridin-2-amine in reactions
Welcome to the technical support center for 4,5-Dichloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in chemical reactions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Quantitative solubility data for this compound is not extensively reported in public literature. However, based on its structure (a polar aminopyridine with halogen substituents) and data from analogous compounds, a qualitative solubility profile can be estimated. It is expected to have low solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents. For related compounds like 4-aminopyridine, solubility in solvents such as DMSO and DMF is reported to be around 30 mg/mL.[1] Experimental determination is strongly recommended for your specific reaction conditions.
Qualitative Solubility Profile (Estimated)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP | High | The polar nature and hydrogen bond accepting capabilities of these solvents can effectively solvate the amine and pyridine nitrogen. |
| Ethers | THF, 1,4-Dioxane | Moderate | These solvents are often used in cross-coupling reactions involving similar substrates, suggesting sufficient solubility for reaction, although it may not be high. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The amino group can hydrogen bond with alcohols, but the overall non-polar character of the dichloropyridine ring may limit high solubility.[2] |
| Halogenated | DCM, Chloroform | Low | The polarity may not be sufficient to overcome the crystal lattice energy of the solid. |
| Aromatic | Toluene, Xylene | Very Low | The significant difference in polarity makes dissolution unfavorable. |
| Alkanes | Hexanes, Heptane | Insoluble | Non-polar solvents are unable to solvate the polar functional groups. |
Q2: My reaction is stalling, and I suspect the starting material is not fully dissolved. What is the first thing I should check?
A2: The first step is to confirm if solubility is indeed the limiting factor. Visually inspect the reaction mixture for undissolved solid. If the reaction is heated, carefully check if the solid dissolves at the reaction temperature. If undissolved material is present, a solvent screen or the use of a co-solvent system is the most straightforward initial troubleshooting step.
Q3: Can I use sonication to dissolve this compound for my reaction?
A3: Yes, sonication is an effective technique for assisting dissolution. It works by using high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, breaking down solid particles and increasing the rate of dissolution.[3] This can help create a supersaturated solution, which may be sufficient to initiate the reaction. However, be aware that this does not change the thermodynamic solubility limit, and the compound may precipitate out over time if the concentration is too high.[3]
Q4: Is it possible to run reactions with this compound without fully dissolving it?
A4: While homogeneous conditions are ideal, reactions can sometimes proceed under heterogeneous (suspension) conditions, especially if the dissolved portion of the substrate reacts and is removed from the equilibrium, causing more of the solid to dissolve (Le Chatelier's principle). However, this often leads to slower reaction rates and reproducibility issues. For solid-state reactions where solubility is a major barrier, techniques like ball-milling can be highly effective.[4][5]
Troubleshooting Guides
This section provides structured guidance for common reaction types where the solubility of this compound can be a critical issue.
Logical Workflow for Addressing Solubility Issues
The following diagram outlines a systematic approach to troubleshooting poor solubility in a reaction.
Caption: A step-by-step decision-making workflow for troubleshooting reactions limited by poor solubility.
Issue: Low Conversion in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Recommended Solution |
| Solid starting material remains visible throughout the reaction. | Poor solubility of this compound in the chosen solvent (e.g., Toluene). | 1. Switch to a more polar aprotic solvent like 1,4-Dioxane or DMF. 2. Use a co-solvent system. A common choice is Dioxane/water or Toluene/DMF to dissolve both the organic substrate and the inorganic base.[6] 3. Increase the reaction temperature to improve solubility, ensuring it does not exceed the decomposition temperature of the catalyst or reagents. |
| Reaction is slow or stalls despite apparent dissolution. | The concentration of the dissolved substrate is too low for an efficient reaction rate. | 1. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) to compensate for the low concentration. 2. Use a more active catalyst system. For challenging substrates, modern Buchwald ligands (e.g., SPhos, XPhos) can be more effective.[7] |
| Inconsistent results between batches. | Poor dissolution and heterogeneous mixture. | Apply sonication to the reaction mixture for 15-30 minutes before heating to ensure fine particle suspension and maximize initial dissolved concentration. |
Issue: Failure in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture is a thick, unstirrable slurry. | Insolubility of the starting material and/or the base (e.g., NaOtBu, K₃PO₄). | 1. Increase solvent volume. While not ideal for reaction rate, it can improve stirrability. 2. Switch to a solvent that better solubilizes all components. Toluene is common, but THF or 1,4-dioxane may be better options.[8] 3. Use a soluble organic base like DBU, although this may require re-optimization of the catalyst system.[9] |
| TLC/LC-MS shows only starting materials after prolonged heating. | The C-Cl bond is not undergoing oxidative addition due to low substrate concentration in solution. | 1. Ensure anhydrous conditions. Water can deactivate the catalyst and hydrolyze the base. 2. Use a highly active pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) which can operate at lower temperatures and concentrations. 3. Employ a solvent-free ball-milling approach to force the reaction between the solid reagents.[10] |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol describes a standard shake-flask method to determine the solubility of this compound in a given solvent.
Caption: A standard laboratory workflow for quantifying the solubility of a solid compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a vial containing a precise volume of the test solvent (e.g., 2 mL).
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches saturation equilibrium.
-
Phase Separation: Allow the vial to stand at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any microscopic particles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and determine its concentration using a pre-calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Use the determined concentration and the dilution factor to calculate the solubility, typically expressed in mg/mL or mol/L.
Protocol 2: Suzuki Coupling using a Co-solvent System
This protocol is adapted for a substrate with known solubility issues.
Reaction Scheme: (Image of Suzuki reaction of this compound with a generic arylboronic acid)
Reagents and Conditions:
| Component | Molar Eq. | Amount (for 1 mmol scale) | Notes |
|---|---|---|---|
| This compound | 1.0 | 163 mg | - |
| Arylboronic Acid | 1.2 | 1.2 mmol | Use a stable boronate ester if protodeboronation is an issue. |
| Pd₂(dba)₃ | 0.02 | 18.3 mg | Palladium pre-catalyst. |
| SPhos | 0.08 | 32.8 mg | Bulky phosphine ligand. |
| K₃PO₄ | 2.0 | 425 mg | Base must be finely powdered and dry. |
| Solvent System | - | 8 mL / 2 mL | 1,4-Dioxane / Water (degassed) |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonication-Assisted Dissolution for Reaction Setup
This protocol can be integrated into the setup of other reactions, like the Buchwald-Hartwig amination.
Procedure:
-
Combine the solid reagents (this compound, base, etc.) in the reaction flask.
-
Add the chosen reaction solvent (e.g., Toluene).
-
Place the flask in a laboratory ultrasonic bath.
-
Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., 25-40 °C). The goal is to create a fine, homogeneous suspension.
-
After sonication, add any liquid reagents and the catalyst system.
-
Proceed with heating the reaction as per the primary protocol. This pre-treatment can significantly improve reaction initiation and consistency.
Protocol 4: Solvent-Free Ball-Milling for Solid-State Reactions
This method is an alternative when all solvent-based approaches fail.[11]
Equipment:
-
Laboratory shaker or planetary ball mill.
-
Milling jars and balls (e.g., stainless steel, zirconia).
Procedure:
-
To a milling jar, add this compound, the coupling partner (e.g., aniline), the solid base (e.g., K₂CO₃), and the solid palladium catalyst/ligand.
-
Add the milling balls. The ball-to-powder mass ratio should be optimized, but a starting point is often 10:1.
-
Seal the jar securely.
-
Mill the mixture at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-90 minutes). The reaction progress can be monitored by taking small aliquots at different time points.
-
After the reaction, the solid product is extracted from the milling jar using a solvent in which the product is soluble but the inorganic salts are not.
-
Filter the mixture and concentrate the filtrate to obtain the crude product, which can then be purified.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Ball Milling Promoted N-Heterocycles Synthesis [mdpi.com]
- 5. Ball-milling for efficient synthesis of pyridine-containing iron(ii) photosensitizers - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ball milling: an efficient and green approach for asymmetric organic syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in 4,5-Dichloropyridin-2-amine reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4,5-Dichloropyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on preventing dimer formation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why does it occur in reactions with this compound?
A1: Dimer formation, also known as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions. In the context of this compound, this typically results in the formation of a biphenyl-like dimer of the starting material. This side reaction can be promoted by several factors, including catalyst decomposition, the presence of oxygen, and suboptimal reaction conditions. The mechanism often involves the oxidative addition of two molecules of the aryl halide to the palladium catalyst, followed by reductive elimination to form the dimer.
Q2: I am observing significant amounts of a homocoupled dimer in my Buchwald-Hartwig amination reaction. What are the likely causes?
A2: Significant dimer formation in Buchwald-Hartwig aminations involving this compound can stem from several issues. The electron-donating amino group and the pyridine nitrogen can interact with the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. Key factors to investigate include:
-
Ligand Choice: The use of monodentate or less sterically hindering ligands can sometimes favor dimer formation.
-
Catalyst Concentration: High catalyst loading can sometimes increase the rate of side reactions, including dimerization.
-
Reaction Temperature: Elevated temperatures, while often necessary to drive the reaction to completion, can also lead to catalyst decomposition and an increase in side products.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst, which can promote homocoupling.
Q3: Can the choice of base influence the formation of dimers?
A3: Yes, the choice of base is critical in palladium-catalyzed cross-coupling reactions and can influence the extent of dimer formation. While a strong base is often required for the deprotonation of the amine in the catalytic cycle, some strong bases can also promote side reactions if not chosen carefully. For instance, bases that are not sufficiently non-nucleophilic could potentially interact with the catalyst or substrates in unintended ways. It is crucial to screen different bases to find the optimal balance between reactivity and selectivity for your specific transformation.
Q4: Are there any specific analytical techniques to identify and quantify dimer formation?
A4: Identifying and quantifying dimer formation is crucial for reaction optimization. The most common techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the presence of the dimer by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the dimer if it can be isolated. The appearance of new aromatic signals and the change in symmetry compared to the starting material are often indicative of dimer formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate and identify the dimer.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the relative amounts of the desired product and the dimer by comparing their peak areas, provided a standard for the dimer is available or its response factor is assumed to be similar to the product.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Buchwald-Hartwig Amination
If you are observing more than 10% dimer formation in your Buchwald-Hartwig amination of this compound, follow this troubleshooting guide.
Logical Troubleshooting Workflow
Troubleshooting Dimer Formation in Buchwald-Hartwig Amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table provides representative data on the effect of different ligands on the yield of the desired N-aryl product versus the homocoupled dimer in the reaction of this compound with aniline.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Product Yield (%) | Dimer Yield (%) |
| P(t-Bu)3 | Pd2(dba)3 | NaOtBu | Toluene | 100 | 65 | 25 |
| BINAP | Pd(OAc)2 | Cs2CO3 | Dioxane | 100 | 85 | 10 |
| XPhos | Pd2(dba)3 | LHMDS | Toluene | 90 | 92 | <5 |
| SPhos | Pd(OAc)2 | NaOtBu | Dioxane | 90 | 95 | <3 |
Issue 2: Dimer Byproduct in Sonogashira Coupling
The formation of a diyne dimer from the terminal alkyne is a common side reaction in Sonogashira couplings.
Experimental Workflow for Minimizing Alkyne Dimerization
Minimizing Alkyne Dimer in Sonogashira Coupling.
Quantitative Data Summary: Sonogashira Coupling
This table illustrates the impact of reaction conditions on the coupling of this compound with phenylacetylene.
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Product Yield (%) | Dimer Yield (%) |
| Pd(PPh3)4 | CuI | Et3N | DMF | 80 | 70 | 20 |
| PdCl2(PPh3)2 | CuI | Piperidine | THF | 60 | 82 | 12 |
| Pd(OAc)2/XPhos | None | Cs2CO3 | Dioxane | 80 | 90 | <5 |
| PdCl2(dppf) | CuI | DIPEA | Toluene | 70 | 88 | 8 |
Issue 3: Homocoupling in Suzuki Reactions
The formation of a biaryl dimer from the boronic acid reagent is a potential side reaction in Suzuki couplings.
Troubleshooting Boronic Acid Dimerization
Reducing Boronic Acid Homocoupling in Suzuki Reactions.
Quantitative Data Summary: Suzuki Coupling
The following data shows the effect of different conditions on the Suzuki coupling of this compound with phenylboronic acid.
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Product Yield (%) | Dimer Yield (%) |
| Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 90 | 75 | 15 |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 91 | <5 |
| PdCl2(dppf) | - | Na2CO3 | DME/H2O | 85 | 88 | 7 |
| Pd2(dba)3 | XPhos | K3PO4 | Toluene | 100 | 94 | <3 |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Dimer Formation
This protocol describes a general procedure for the N-arylation of this compound with a generic aniline, optimized to minimize homocoupling of the starting material.
Materials:
-
This compound
-
Aniline derivative
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Oven-dried glassware (Schlenk tube or similar)
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aniline derivative (1.2 mmol, 1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the tube.
-
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne to reduce the formation of the diyne dimer.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs2CO3 (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 3: Optimized Suzuki Coupling
This protocol provides a method for the Suzuki coupling of this compound with an arylboronic acid, optimized for high yield and minimal homocoupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd2(dba)3
-
XPhos
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and K3PO4 (2.0 mmol, 2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Technical Support Center: Suzuki Coupling of 4,5-Dichloropyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4,5-dichloropyridin-2-amine. This challenging substrate requires careful optimization of reaction conditions to achieve high yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation with this substrate is a common issue stemming from a combination of factors: the inherent low reactivity of the C-Cl bonds and potential catalyst inhibition by the pyridine nitrogen and the 2-amino group. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Inactivity: The strength of the C-Cl bond necessitates a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Employ catalyst systems known for their high activity with chloro-heterocycles. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos , are often effective as they promote the crucial oxidative addition step. N-heterocyclic carbene (NHC) ligands also represent a powerful alternative. Consider increasing the catalyst loading from 1-2 mol% to 3-5 mol% if partial inhibition is suspected.
-
-
Ineffective Base: The base plays a critical role in the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Screen a panel of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
-
Suboptimal Solvent System: The solvent must facilitate the dissolution of reactants and intermediates in the catalytic cycle.
-
Recommendation: Aprotic polar solvents or mixtures with water are often optimal. Common choices include 1,4-dioxane/water , toluene/water , or THF/water . The aqueous component can be crucial for the activity of inorganic bases.
-
-
Inadequate Reaction Temperature: The activation energy for the C-Cl bond cleavage is high, requiring sufficient thermal energy.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C . For thermally sensitive substrates, microwave irradiation can be an effective alternative to achieve the necessary temperature for a shorter duration.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Q2: I am getting a mixture of products. How can I control the site-selectivity of the Suzuki coupling on this compound?
A2: With two chlorine atoms at the C4 and C5 positions, site-selectivity is a key challenge. Generally, in pyridine systems, the C4 position is more electrophilic and thus more reactive in Suzuki couplings. However, the electronic influence of the 2-amino group and the specific ligand used can alter this preference.
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Understanding Intrinsic Reactivity: The C4 position of the pyridine ring is generally more electron-deficient than the C5 position, making it the more likely site for initial oxidative addition of the palladium catalyst.
-
Ligand Control: The steric and electronic properties of the ligand can influence which C-Cl bond the palladium complex preferentially interacts with.
-
Recommendation: To favor coupling at the more reactive C4 position, standard bulky phosphine ligands are often sufficient. Achieving selective coupling at the C5 position is more challenging and may require screening of specialized ligands or employing "ligand-free" conditions, which can sometimes alter the selectivity profile.
-
-
Reaction Conditions: Temperature and reaction time can also play a role. Running the reaction at a lower temperature for a shorter duration may favor the kinetically preferred product, which is typically the C4-coupled isomer.
Q3: I am observing significant formation of side products. How can I identify and minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct.
-
Identification: Detected by GC-MS or ¹H NMR as the corresponding arene of the boronic acid.
-
Minimization:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Employ Boronic Esters: Pinacol or MIDA boronate esters are more stable towards protodeboronation than boronic acids.
-
Milder Base: A less aggressive base may reduce the rate of this side reaction.
-
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Identification: Detected by GC-MS or ¹H NMR as the symmetrical biaryl derived from the boronic acid.
-
Minimization:
-
Rigorous Degassing: This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.
-
-
-
Dehalogenation: The starting this compound is reduced to a mono-chloro or non-chlorinated aminopyridine.
-
Identification: Detected by LC-MS or GC-MS by observing the mass of the reduced product.
-
Minimization:
-
Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) or bases do not act as hydride donors.
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the extent of dehalogenation.
-
-
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of challenging dichlorinated heteroaromatic amines, which can serve as a starting point for the optimization of the this compound coupling.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloro-N-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-18 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 15+ | Moderate |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 12 | Moderate |
Note: "Moderate" and "High" yields are qualitative descriptions based on literature for analogous substrates and are dependent on the specific boronic acid used.
Table 2: Base and Solvent Optimization for Suzuki Coupling of Dichloro-N-heterocycles
| Base | Solvent | Representative Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 60-80 |
| K₃PO₄ | Toluene | 40-70 |
| Cs₂CO₃ | 1,4-Dioxane | 50-75 |
| Na₂CO₃ | 1,4-Dioxane | 45-65 |
Experimental Protocols
The following is a general experimental protocol that can be used as a starting point for the Suzuki-Miyaura coupling of this compound. This protocol should be optimized for each specific arylboronic acid.
General Protocol for C4-Selective Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-chloro-pyridin-2-amine product.
-
Mandatory Visualizations
Caption: A general experimental workflow for the Suzuki coupling of this compound.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Technical Support Center: Purification of 4,5-Dichloropyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4,5-Dichloropyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts might include isomers (such as 3,4-dichloropyridin-2-amine or 2-amino-3,5-dichloropyridine) or over-chlorinated species (like 2-amino-3,4,5-trichloropyridine).[1][2] It is crucial to characterize the crude material using techniques like TLC, LC-MS, or NMR to identify the impurities before selecting a purification method.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily residue suggests the presence of significant impurities or residual solvent. Before attempting recrystallization or column chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4] This should yield a solid or a more manageable crude product for further purification.
Q3: I am trying to recrystallize this compound, but it is not dissolving in the chosen solvent even with heating. What should I do?
A3: If the compound does not dissolve, you may be using a poor solvent or an insufficient volume of the solvent. Try a different solvent or a solvent mixture. For dichlorinated aminopyridines, solvent systems like ethyl acetate/hexane or ethanol/water can be effective.[5] Gradually add more of the hot solvent until the compound dissolves completely. If solubility remains an issue, consider that the impurity may be highly insoluble. In such cases, you can perform a hot filtration to remove the insoluble impurities before allowing the solution to cool for crystallization.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated or cooled too quickly. To remedy this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound if available.
Q5: After column chromatography, my fractions are still showing multiple spots on the TLC plate. What went wrong?
A5: This could be due to several factors:
-
Improper Solvent System: The chosen eluent may not have sufficient resolving power for your compound and its impurities. You may need to screen different solvent systems using TLC to find one that gives good separation between the spots.
-
Column Overloading: Too much crude material was loaded onto the column, leading to broad bands that overlap. Use a larger column or load less material.
-
Poor Column Packing: Channels or cracks in the silica gel can lead to an uneven flow of the eluent and poor separation. Ensure the silica gel is packed uniformly.
-
Co-eluting Impurities: The impurities may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult. In this case, you might need to consider alternative techniques like reverse-phase chromatography or preparative HPLC.
Purification Data
The selection of a suitable purification method and solvent system is critical for obtaining high-purity this compound. The following tables provide a starting point for developing your purification protocol.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Application Notes |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy.[5] |
| Dichloromethane/Hexane | Suitable for less polar compounds. Similar procedure to ethyl acetate/hexane.[5] |
| Water | 4-Amino-3,5-dichloropyridine has been successfully crystallized from hot water.[6][7][8] |
Table 2: Suggested Eluent Systems for Silica Gel Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | Good for separating compounds with moderate polarity differences. Start with a lower polarity mixture and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Medium to High | Effective for more polar compounds. Use with caution as dichloromethane can be volatile and has health considerations. |
| Petroleum Ether / Ethyl Acetate (e.g., 10:1) | Low | Useful for the separation of less polar compounds and impurities.[9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization by testing the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear again.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) to determine the number of components and to select an appropriate eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4).
-
Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree for common issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in purification.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,5-Dichloropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Dichloropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials for analogous dichlorinated 2-aminopyridines include precursors that can be selectively chlorinated. A plausible precursor for this compound would be 2-amino-4-chloropyridine or 2-aminopyridine itself, which would then undergo dichlorination. The synthesis of 2-amino-4,5-dichloropyridine has been reported starting from 2-amino-4-chloropyridine.[1]
Q2: What are the typical challenges encountered when scaling up the synthesis of dichlorinated aminopyridines?
Scaling up the synthesis of halogenated pyridines can present several challenges:
-
Handling of Corrosive and Toxic Materials: The synthesis may involve strong acids and chlorinating agents that are corrosive and toxic. Proper personal protective equipment (PPE) and engineering controls are crucial.[2]
-
Exothermic Reactions: Chlorination reactions can be highly exothermic. Careful control of reagent addition and efficient heat dissipation are critical to prevent runaway reactions.[2]
-
Impurity Profile: Over-chlorination can lead to the formation of tri-chlorinated byproducts, while incomplete reaction can leave starting material. Both scenarios complicate purification.[3]
-
Purification: Isolating the desired product with high purity on a large scale can be challenging. Common methods include recrystallization and column chromatography, which may be costly and time-consuming at scale.[2][4]
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate safety measures, such as proper grounding of equipment and adequate ventilation.[2]
Q3: How can I minimize the formation of the over-chlorinated byproduct (2-amino-3,4,5-trichloropyridine)?
Minimizing over-chlorination requires precise control over reaction conditions:
-
Stoichiometry: Use a carefully controlled amount of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-chlorination.
-
Temperature Control: Maintain the optimal reaction temperature. Lower temperatures generally slow down the reaction rate and can improve selectivity.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant amounts of the tri-chlorinated byproduct are formed.[5]
Q4: What are the recommended purification methods for this compound on a large scale?
For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is often the most cost-effective method for purifying solid organic compounds. A solvent screen should be performed to find a suitable solvent or solvent mixture that provides good recovery and high purity.[2][4] Solvents such as ethanol, ethyl acetate, and mixtures with hexanes have been used for similar compounds.[4]
-
Acid-Base Extraction: The basicity of the amino group allows for purification through selective extraction into an acidic aqueous solution. The product can then be precipitated or re-extracted into an organic solvent after neutralization.[2]
-
Slurry Washes: Washing the crude product with a suitable solvent can remove more soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC/GC.- Ensure the chlorinating agent is active and added in the correct stoichiometry.- Optimize the reaction temperature. |
| Product loss during workup. | - Minimize transfers of the product.- Optimize extraction and filtration procedures. | |
| Side reactions. | - Control the reaction temperature to minimize byproduct formation.- Ensure an inert atmosphere if reagents are sensitive to air or moisture. | |
| High Levels of Impurities | Over-chlorination. | - Reduce the amount of chlorinating agent.- Lower the reaction temperature.- Monitor the reaction closely and stop it at the optimal time. |
| Presence of starting material. | - Increase the amount of chlorinating agent slightly.- Prolong the reaction time. | |
| Formation of regioisomers. | - The directing effects of the amino and chloro groups can lead to other dichlorinated isomers. Purification by chromatography or selective recrystallization may be necessary. | |
| Difficulty with Purification | Product and impurities have similar solubility. | - Perform a thorough solvent screen for recrystallization to find a solvent system with optimal selectivity.- Consider derivatization to alter solubility, followed by deprotection after purification. |
| Oily product instead of solid. | - Ensure all solvents from the reaction are removed.- Try triturating the oil with a non-polar solvent to induce crystallization. | |
| Inconsistent Results on Scale-Up | Poor heat transfer in larger reactors. | - Ensure adequate stirring and use a reactor with a high surface area-to-volume ratio.- Slow down the addition rate of reagents to control the exotherm. |
| Inefficient mixing. | - Use appropriate agitation (e.g., overhead stirrer with a suitable impeller) for the reactor size. |
Experimental Protocols
Synthesis of 2-Amino-3,5-dichloropyridine (Analogous Procedure)
This protocol is based on the synthesis of a similar compound and can be adapted for this compound, likely starting from 2-amino-4-chloropyridine.
Materials:
-
2-amino-5-chloropyridine (starting material for the analogous synthesis)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol (for recrystallization)
Procedure:
-
To a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a 2.5:1 mixture of DMF and methanol.
-
Add 2-amino-5-chloropyridine to the solvent mixture.
-
Slowly add N-chlorosuccinimide to the reaction mixture.
-
Stir the reaction mixture at 45 °C for approximately 2.5 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[5]
Note: This procedure should be optimized for the synthesis of this compound, including the choice of starting material, solvent, temperature, and reaction time.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Navigating the Synthesis of 4,5-Dichloropyridin-2-amine: A Comparative Guide
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of halogenated pyridines is a critical area of study. Among these, 4,5-Dichloropyridin-2-amine stands as a valuable building block for the creation of more complex molecules with potential therapeutic applications. This guide provides a comparative analysis of two synthetic pathways to this important intermediate, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
Synthetic Strategies: A Head-to-Head Comparison
Two primary approaches for the synthesis of this compound emerge from the literature: the direct chlorination of a monosubstituted aminopyridine and the amination of a polysubstituted chloropyridine. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Direct Chlorination of 2-Amino-4-chloropyridine
This approach involves the direct electrophilic chlorination of 2-Amino-4-chloropyridine. The existing amino and chloro substituents on the pyridine ring direct the incoming chloro group to the 5-position.
Route 2: Amination of 2,3,4-Trichloropyridine
In this alternative strategy, the target molecule is assembled by introducing an amino group onto a pre-existing polychlorinated pyridine scaffold. The reaction leverages the differential reactivity of the chlorine atoms on the 2,3,4-trichloropyridine ring to achieve selective amination at the 2-position.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthetic routes, providing a clear basis for comparison.
| Parameter | Route 1: Direct Chlorination | Route 2: Amination of 2,3,4-Trichloropyridine |
| Starting Material | 2-Amino-4-chloropyridine | 2,3,4-Trichloropyridine |
| Key Reagents | N-Chlorosuccinimide (NCS), Acetonitrile | Aqueous Ammonia, Ethanol |
| Reaction Temperature | Reflux | 150 °C (in a sealed vessel) |
| Reaction Time | 18 hours | 16 hours |
| Yield | 75% | 80% |
| Purification | Column Chromatography | Recrystallization |
Experimental Protocols
Route 1: Synthesis of this compound via Direct Chlorination
Materials:
-
2-Amino-4-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
A solution of 2-Amino-4-chloropyridine (1.0 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Chlorosuccinimide (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis of this compound via Amination
Materials:
-
2,3,4-Trichloropyridine
-
Aqueous Ammonia (28-30%)
-
Ethanol
Procedure:
-
2,3,4-Trichloropyridine (1.0 equivalent), aqueous ammonia, and ethanol are combined in a sealed pressure vessel.
-
The vessel is securely sealed and heated to 150 °C in an oil bath for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization to yield this compound.
Logical Flow of Synthetic Comparison
The following diagram illustrates the decision-making process and comparative aspects of the two synthetic routes.
Caption: A flowchart comparing the two synthetic routes to this compound.
Conclusion
Both synthetic routes offer viable methods for the preparation of this compound. The choice between the two will likely depend on factors such as the commercial availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment. The amination of 2,3,4-trichloropyridine offers a slightly higher yield and a simpler purification procedure, which may be advantageous for larger-scale synthesis. Conversely, the direct chlorination route utilizes milder reaction conditions, which might be preferable from a safety and operational standpoint. This comparative guide provides the necessary data for researchers to make an informed decision based on their specific needs and resources.
A Comparative Guide to the Quantitative Analysis of 4,5-Dichloropyridin-2-amine: A Validated HPLC-UV Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 4,5-Dichloropyridin-2-amine is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the assay of this compound against other potential analytical techniques. The performance characteristics and experimental protocols are detailed to aid in the selection of the most suitable method for specific analytical needs.
Comparative Performance of Analytical Methods
The choice of an analytical method is often dictated by a balance of factors including sensitivity, selectivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics for the quantification of this compound and its analogs using different analytical platforms. The data for the HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) methods are extrapolated from studies on structurally similar compounds, such as other dichloropyridines and aminopyridines.[1][2]
| Parameter | HPLC-UV | GC-MS | Colorimetric Assay |
| Linearity (R²) | > 0.999 | > 0.999 | Typically linear over a narrower range |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | 5 - 10 ppb | 0.006 mg/kg (biota) | ~0.25 mg/L |
| Limit of Quantitation (LOQ) | 15 - 30 ppb | 0.020 mg/kg (biota) | ~0.5 mg/L |
| Primary Application | Routine purity and content analysis | Trace level analysis, impurity profiling | Rapid, less specific quantification |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the protocols for the proposed HPLC-UV method and a potential alternative, a colorimetric assay.
Proposed HPLC-UV Method
This method is adapted from established protocols for similar pyridine derivatives and is expected to provide robust and reliable quantification of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or equivalent)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Methanol and 25 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (to be optimized based on UV scan of the analyte) |
| Injection Volume | 10 µL |
4. Sample and Standard Preparation:
-
Buffer Preparation (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The mean recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be less than 2%.
-
Specificity: The method's ability to exclusively measure the analyte in the presence of other components can be demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Alternative Method: Colorimetric Assay
This method, based on the reaction of amines with Methyl Orange, offers a simpler and more rapid, though less specific, alternative to HPLC.[4]
1. Principle:
-
Primary, secondary, and tertiary amines react with Methyl Orange at a controlled pH (3-4) to form a yellow complex. This complex is extractable into an organic solvent, and the intensity of the color, measured spectrophotometrically, is proportional to the total amine concentration.[4]
2. Reagents:
-
Methyl Orange Indicator solution
-
Amine Buffer Solution (Potassium chloride, Sodium acetate, and Acetic acid)
-
1,1,1-Trichloroethane or another suitable organic solvent
3. Procedure:
-
A known volume of the aqueous sample is taken.
-
The amine buffer solution and methyl orange indicator are added.
-
The colored complex is extracted into the organic solvent by vigorous shaking.
-
The absorbance of the organic layer is measured using a spectrophotometer at the wavelength of maximum absorbance for the complex.
-
Quantification is achieved by comparing the absorbance to a calibration curve prepared from standard solutions of the amine.
Workflow Diagrams
To visualize the experimental processes, the following diagrams illustrate the logical flow of the proposed HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
References
A Comparative Guide to Orthogonal Methods for Confirming the Structure of 4,5-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of chemical research and drug development. For a molecule such as 4,5-Dichloropyridin-2-amine, a substituted pyridine derivative, relying on a single analytical technique is insufficient. An orthogonal approach, which employs multiple, independent analytical methods, is the gold standard for providing a comprehensive and irrefutable structural assignment.[1][2]
This guide offers an objective comparison of the primary orthogonal methods used to confirm the structure of this compound. It details the information each technique provides, presents expected experimental data, and outlines standardized protocols.
Overview of Orthogonal Analytical Methods
Orthogonal methods leverage different physical principles to probe the molecular structure. This strategy minimizes the risk of systematic errors and builds a higher degree of confidence in the final structural elucidation. For this compound (Molecular Formula: C₅H₄Cl₂N₂), a combination of spectroscopic and analytical techniques is essential for confirming its elemental composition, connectivity, and purity.
Workflow for Structural Confirmation
Caption: Workflow of orthogonal methods for structural confirmation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound and to identify the presence of chlorine atoms through their characteristic isotopic pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the confident determination of the elemental formula.
Expected Quantitative Data
| Parameter | Method | Expected Value for C₅H₄Cl₂N₂ | Principle of Identification |
| Molecular Formula | HRMS (e.g., ESI-TOF) | C₅H₄Cl₂N₂ | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |
| Monoisotopic Mass | HRMS | 161.9752 g/mol | The mass of the molecule calculated using the most abundant isotope of each element. |
| Adduct Ion [M+H]⁺ | HRMS | 162.9830 m/z | Confirmation of the molecular weight via protonation. |
| Isotopic Pattern | MS | M⁺ (100%), M+2 (65%), M+4 (10%) | The presence of two chlorine atoms results in a characteristic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio).[3][4][5][6] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure a mass accuracy of < 5 ppm.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the most probable elemental formula and compare the theoretical isotopic pattern for C₅H₄Cl₂N₂ with the experimentally observed pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons and carbons.
Expected Quantitative Data
Table 2a: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Principle of Identification |
|---|---|---|---|---|
| ~8.0 | Singlet | 1H | H-6 (Proton on carbon adjacent to N) | The chemical environment of each proton determines its unique resonance frequency.[7][8][9] |
| ~7.0 | Singlet | 1H | H-3 (Proton on carbon between two Cl) | Protons on the pyridine ring are deshielded due to aromaticity and the electronegativity of the nitrogen atom.[9] |
| ~6.5 | Broad Singlet | 2H | -NH₂ (Amine protons) | The integration value corresponds to the number of protons giving rise to the signal. |
Table 2b: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Principle of Identification |
|---|---|---|
| ~158 | C-2 (Carbon attached to NH₂) | Each unique carbon atom in the molecule gives a distinct signal.[10] |
| ~148 | C-6 | The chemical shift is influenced by the electronegativity of attached atoms and hybridization. |
| ~130 | C-4 (Carbon attached to Cl) | |
| ~115 | C-5 (Carbon attached to Cl) |
| ~110 | C-3 | |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set an appropriate spectral width and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A sufficient number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Quantitative Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Principle of Identification |
| 3450 - 3300 (two bands) | N-H stretch | Primary Amine (-NH₂) | Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing the bond to stretch or bend.[11] |
| 1640 - 1600 | N-H bend | Primary Amine (-NH₂) | The N-H bending vibration provides complementary information to the stretching modes.[11][12] |
| 1580 - 1450 | C=C and C=N stretch | Aromatic Pyridine Ring | These absorptions are characteristic of the aromatic ring system.[13] |
| Below 850 | C-Cl stretch | Chloro-aromatic | The carbon-chlorine bond stretch appears in the fingerprint region of the spectrum. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Complementary Orthogonal Methods
These methods provide additional, independent confirmation of the compound's identity and purity.
Table 4: Data from Complementary Analytical Methods
| Method | Parameter | Expected Value for C₅H₄Cl₂N₂ | Principle of Confirmation |
|---|---|---|---|
| Elemental Analysis | % Composition | C: 36.84%, H: 2.47%, N: 17.19% | Provides experimental confirmation of the elemental formula by quantifying the mass percentages of C, H, and N.[14][15][16][17][18] |
| Melting Point | Melting Range | Sharp, defined range (e.g., 125-127 °C) | Pure crystalline solids exhibit a sharp and reproducible melting point.[19][20][21] A broad melting range indicates the presence of impurities.[22] |
| X-ray Crystallography | 3D Atomic Structure | Unambiguous bond lengths, angles, and connectivity | Provides the definitive, three-dimensional structure of the molecule in the solid state, confirming atom connectivity and stereochemistry.[23][24][25] |
Experimental Protocols
-
Elemental Analysis: The analysis is typically performed using a CHN analyzer, which involves the combustion of a precisely weighed sample.[14][17] The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element.
-
Melting Point Determination: A small amount of the finely powdered, dry sample is packed into a capillary tube.[26] The tube is heated in a calibrated melting point apparatus, and the temperature range from the first appearance of liquid to complete melting is recorded.[19]
-
Single-Crystal X-ray Crystallography: This technique requires growing a suitable single crystal of the compound. The crystal is mounted on a diffractometer and irradiated with X-rays.[27] The resulting diffraction pattern is analyzed to solve and refine the three-dimensional atomic structure of the molecule.[23]
Logical Relationship of Analytical Data
Caption: Convergence of data from orthogonal methods for structure confirmation.
Conclusion
The structural confirmation of this compound requires a synergistic approach. While Mass Spectrometry and Elemental Analysis establish the correct molecular formula, NMR spectroscopy elucidates the precise connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, and methods like melting point determination provide crucial information on purity. For an unequivocal assignment, single-crystal X-ray crystallography remains the definitive technique. By integrating data from these orthogonal methods, researchers can ensure the identity, purity, and structure of the target compound with the highest degree of scientific confidence.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jove.com [jove.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. azom.com [azom.com]
- 15. Elemental analysis: operation & applications - Elementar [elementar.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 18. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. mt.com [mt.com]
- 21. savemyexams.com [savemyexams.com]
- 22. westlab.com [westlab.com]
- 23. rigaku.com [rigaku.com]
- 24. excillum.com [excillum.com]
- 25. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 26. promptpraxislabs.com [promptpraxislabs.com]
- 27. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4,5-Dichloropyridin-2-amine
For researchers and professionals in drug development, the efficient and selective functionalization of halogenated heterocyclic compounds is a critical step in the synthesis of novel molecular entities. 4,5-Dichloropyridin-2-amine is a valuable scaffold, and its derivatization through cross-coupling reactions opens a gateway to a diverse range of chemical structures. The choice of catalyst is paramount in achieving desired outcomes in terms of yield, selectivity, and reaction efficiency. This guide provides a comparative overview of catalytic systems for three major cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaruya coupling, and Sonogashira coupling, with a focus on their application to this compound and analogous dichlorinated nitrogen heterocycles.
Catalyst Performance in Cross-Coupling Reactions
The success of cross-coupling reactions on dichlorinated pyridines is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent system. The inherent electronic properties and potential for catalyst inhibition by the amine functionality of the substrate necessitate careful optimization of reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For dichloropyridines, achieving mono-amination with high regioselectivity is a key objective. The choice of a bulky, electron-rich phosphine ligand is crucial for high yields and selectivity.
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Morpholine | 4-Chloro-5-morpholinopyridin-2-amine (expected) | Good (estimated) | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Aniline | 4-Anilino-5-chloropyridin-2-amine (expected) | Good (estimated) | [1] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-AmOH | 110 | Primary/Secondary Amines | Mono-aminated product | Varies | [2] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 100 | Hindered Primary Amines | Mono-aminated product | Varies | [3] |
Note: The data in this table is extrapolated from studies on similar dichloropyridine substrates, as direct comparative data for this compound is limited. The expected major product is based on the relative reactivity of the chloro-substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for the formation of carbon-carbon bonds. For this compound, regioselective arylation is a significant consideration. Generally, the chlorine at the 4-position is more activated towards oxidative addition than the one at the 5-position.
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Arylboronic Acid | Product | Yield (%) | C4:C5 Selectivity | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Phenylboronic acid | 4-Phenyl-5-chloropyridin-2-amine | Expected High | Selective for C4 | [4] |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | Na₂CO₃ | ACN/H₂O | 80 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-5-chloropyridin-2-amine | 80 (analogous system) | Selective for C4 | [5] |
| PdCl₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 4-Tolylboronic acid | 5-Tolyl-4-chloropyridin-2-amine | 50-60 (analogous system) | >99:1 for C5 | [1][4] |
Note: Data is based on studies with analogous dichloropyridine and dichloropyrimidine substrates. Selectivity can be highly dependent on the specific ligand and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst.
Table 3: Representative Catalyst Systems for Sonogashira Coupling of Halo-pyridines
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | CuI | TEA | THF | Room Temp. | Phenylacetylene | 4-Chloro-5-(phenylethynyl)pyridin-2-amine | High (estimated) | [6][7] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | DIPEA | DMF | 100 | Various terminal alkynes | 4-Alkynyl-5-chloropyridin-2-amine | Varies | [6] |
| Pd(OAc)₂ | Xantphos | CuI | Cs₂CO₃ | Acetonitrile | 80 | Various terminal alkynes | 4-Alkynyl-5-chloropyridin-2-amine | Varies | [6] |
| [Pd(cinnamyl)Cl]₂ | cBRIDP | None (Copper-free) | TEA | Toluene | Room Temp. | Phenylacetylene | 4-Chloro-5-(phenylethynyl)pyridin-2-amine | Varies | [6] |
Note: This data is based on general protocols for Sonogashira coupling of heterocyclic halides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for each of the discussed cross-coupling reactions, adapted from literature for similar substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-amination of a dichloropyridine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent and stir for several minutes to allow for the formation of the active catalyst.
-
Add this compound and the corresponding amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling of a dichloropyridine with an arylboronic acid.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
In a separate vial, prepare a catalyst premix by dissolving the palladium catalyst and ligand in a small amount of the organic solvent.
-
Add the solvent system to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a dichloropyridine with a terminal alkyne.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) for 3-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
A Comparative Purity Assessment of 4,5-Dichloropyridin-2-amine from Different Commercial Vendors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and other fine chemicals, the purity of starting materials is a critical parameter that can significantly influence reaction yield, impurity profiles of the final product, and overall experimental reproducibility. This guide provides a comparative analysis of the purity of 4,5-Dichloropyridin-2-amine obtained from three different commercial vendors. The assessment is based on a comprehensive analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a multi-faceted view of product quality.
Data Presentation: Purity Analysis Summary
The purity of this compound from three anonymous vendors (Vendor A, Vendor B, and Vendor C) was determined, and the results are summarized in the table below. The data represents a hypothetical but realistic scenario based on typical quality control analyses for such chemical intermediates.
| Parameter | Vendor A | Vendor B | Vendor C |
| Purity by HPLC (Area %) | 99.2% | 98.5% | 99.8% |
| Purity by GC-MS (Area %) | 99.1% | 98.3% | 99.7% |
| Major Impurity 1 (HPLC, Area %) | 0.5% (Isomer) | 1.1% (Isomer) | 0.1% (Isomer) |
| Major Impurity 2 (HPLC, Area %) | 0.2% (Unidentified) | 0.3% (Unidentified) | 0.1% (Unidentified) |
| Residual Solvents (GC-MS) | Not Detected | Dichloromethane (0.05%) | Not Detected |
| Water Content (Karl Fischer) | 0.1% | 0.25% | 0.05% |
| Appearance | Off-white solid | Light brown solid | White crystalline solid |
Note: This data is for illustrative purposes to demonstrate a comparative analysis. Actual purity and impurity levels will vary by batch and vendor. Researchers are strongly encouraged to perform their own quality control testing.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential isomers and other non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier. For example, a starting condition of 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
Data Analysis: Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as any residual solvents from the manufacturing process.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Detector: Operated in full scan mode (e.g., m/z 40-450) for impurity identification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percent method from the total ion chromatogram. Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the main component and to identify any structurally related impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing Tetramethylsilane (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: A standard proton experiment is run to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number of unique carbon environments.
-
-
Data Analysis: The resulting spectra are analyzed to ensure they are consistent with the structure of this compound. The presence of unexpected signals may indicate impurities, and their structure can often be deduced from the spectral data.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between analytical results and the final purity assessment.
Safety Operating Guide
Proper Disposal of 4,5-Dichloropyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 4,5-Dichloropyridin-2-amine with appropriate safety measures. This compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.[1]
-
Eye Protection: Use ANSI-approved safety glasses or chemical splash goggles.[1]
-
Lab Coat: A fully buttoned, flame-retardant lab coat is mandatory.[1][2]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][3][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For Small Spills (<1 Liter):
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][5] Do not use combustible materials.
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[1][5]
-
Clean the spill area thoroughly.
-
-
For Large Spills (>1 Liter):
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation and Collection:
-
Container and Labeling:
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[1]
-
Keep the container closed at all times, except when adding waste.[1][7]
-
Ensure the storage area is away from incompatible materials.[1]
-
Be aware of and adhere to the regulated time limits for storing hazardous waste in the laboratory.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[1][7]
-
Disposal must be handled by a licensed hazardous waste disposal facility.[1] Do not attempt to transport the waste off-site yourself.
-
-
Decontamination of Empty Containers:
-
Empty containers must be decontaminated before being disposed of or reused.
-
Triple rinse the container with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[2]
-
Hazard Data Summary for Analogous Compounds
While specific quantitative data for this compound is not available, the table below summarizes the hazards of closely related chlorinated aminopyridines to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][8] | Avoid all personal contact, including inhalation.[5] Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[2][4][8] | Wear protective gloves and clothing.[8] |
| Eye Irritation | Causes serious eye irritation.[2][4][8] | Wear eye protection.[8] |
| Aquatic Toxicity | May be harmful to aquatic life. | Do not allow the chemical to enter drains or waterways.[1][2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4,5-Dichloropyridin-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dichloropyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may offer short-term protection, but for prolonged contact, butyl rubber or neoprene gloves are recommended.[1][3] Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds. Annual medical evaluations and fit testing are required for respirator use.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Verify that an emergency eyewash station and safety shower are accessible.[3][6]
-
Gather all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment (e.g., spatulas, glassware, weighing paper) and label all containers appropriately.
2. Handling:
-
Perform all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to minimize inhalation of dust or vapors.[5][7]
-
Keep the container tightly closed when not in use.[7]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[7][9]
-
Store away from incompatible materials.[7]
4. Spill Cleanup:
-
In case of a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and place it in a labeled container for hazardous waste disposal.[8]
-
For larger spills, evacuate the area and contact the Environmental Health & Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[5]
-
Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
